molecular formula C14H10O5 B6370549 2-(3,5-Dicarboxyphenyl)phenol CAS No. 1261896-53-0

2-(3,5-Dicarboxyphenyl)phenol

Cat. No.: B6370549
CAS No.: 1261896-53-0
M. Wt: 258.23 g/mol
InChI Key: LJKUNUHYPDDLFB-UHFFFAOYSA-N
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Description

2-(3,5-Dicarboxyphenyl)phenol is an aromatic organic compound of significant interest in advanced materials and medicinal chemistry research. This molecule features a phenolic core substituted with two carboxylic acid groups, a structural motif shared with other prominent research chemicals like 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) . Compounds with multiple carboxylic acid substituents are highly valued as polydentate organic ligands for constructing Metal-Organic Frameworks (MOFs) . The carboxylic acid groups can coordinate with metal ions such as copper(II) or terbium(III) to form stable, complex structures with potential applications in gas storage, separation, catalysis, and as luminescent sensors . In biomedical research, structurally similar dicarboxyphenyl compounds have demonstrated promising anticancer properties. Studies on H3BTB have shown it can interact with DNA via groove binding, leading to the unwinding of the DNA helix and exhibiting cytotoxic effects against human breast and cervical cancer cell lines . The presence of multiple carboxylic acids enhances water solubility and allows for interactions with biological targets, including proteins like caspase-3, p53, and NF-κB, which are relevant in cancer pathways . The compound's properties, including its potential electronic characteristics and ability to form hydrogen bonds, make it a candidate for further investigation in various scientific fields . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(6-8)14(18)19/h1-7,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKUNUHYPDDLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683614
Record name 2'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-53-0
Record name 2'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile and Characterization of 2-(3,5-Dicarboxyphenyl)phenol

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-(3,5-Dicarboxyphenyl)phenol (CAS: 1261944-33-5), a critical ligand in reticular chemistry and pharmaceutical intermediate synthesis.[1][2] Often referred to in metal-organic framework (MOF) literature as a functionalized isophthalic acid derivative (or H


1

Understanding the solubility landscape of this compound is essential for:

  • Solvothermal Synthesis: Optimizing crystal growth conditions for MOFs.

  • Purification: Designing effective recrystallization and washing protocols.

  • Post-Synthetic Modification: Ensuring accessibility of the pendant phenolic group in porous materials.[1][2]

Physicochemical Characterization & Mechanism[1][2]

To predict and manipulate solubility, one must first understand the molecular architecture.[1][2] 2-(3,5-Dicarboxyphenyl)phenol consists of a biphenyl core where one ring bears two carboxylic acid groups (isophthalic acid moiety) and the orthogonal ring bears a phenolic hydroxyl group.[1][2]

Structural Drivers of Solubility[2]
  • Hydrogen Bond Donors (HBD): 3 (2x -COOH, 1x -OH).[1][2]

  • Hydrogen Bond Acceptors (HBA): 5 (4x Carboxyl oxygens, 1x Phenolic oxygen).[1][2]

  • Rigidity: The biphenyl bond introduces a twist, reducing π-π stacking efficiency compared to planar aromatics, which generally enhances solubility in polar solvents compared to flat analogs like terephthalic acid.[1][2]

The Dissolution Mechanism

Dissolution requires disrupting the strong intermolecular hydrogen bonding network (dimeric -COOH interactions) typical of solid-state carboxylic acids.[1][2]

  • Protic Solvents: Compete for H-bonds but must overcome the lattice energy.[1][2]

  • Polar Aprotic Solvents: Act as strong H-bond acceptors, effectively "solvating" the acidic protons and breaking the dimer network.[1][2]

Solubility Profile by Solvent Class[1][2][3]

The following data categorizes solvents based on their thermodynamic affinity for 2-(3,5-Dicarboxyphenyl)phenol.

Table 1: Solubility Classification & Application
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Aprotic DMF, DMAc, NMP, DMSOHigh (>100 mg/mL)Primary Synthesis: Solvothermal MOF growth; Stock solution preparation.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Solvent Exchange: Removing high-boiling aprotic solvents from pores; Washing.[1][2]
Ethers/Ketones THF, Acetone, DioxaneModerate/Good Intermediate: Used when protic solvents are undesirable (e.g., water-sensitive reactions).[1][2]
Chlorinated Chloroform, DCMLow (<1 mg/mL)Anti-Solvent: Precipitation; Partitioning studies.[1][2]
Non-Polar Hexane, Toluene, BenzeneNegligible Crystallization: Induced precipitation (layering technique).[2]
Aqueous Water (pH < 4)Insoluble Precipitation: Quenching reactions.[1][2]
Aqueous Base Water (pH > 8)High (as salt)Dissolution: Formation of soluble carboxylate/phenolate salts.[1][2]
Critical Insight: The "Solvent Exchange" Protocol

For MOF synthesis, the ligand is typically dissolved in DMF or DMAc .[1][2] However, these solvents have high boiling points and surface tension, which can collapse fragile porous structures upon drying.[2]

  • Protocol: After synthesis, the crystals are soaked in Ethanol or Acetone .[1][2] The high solubility of DMF in Ethanol, combined with the moderate solubility of the ligand in Ethanol, allows the DMF to be leached out without redissolving the MOF structure, provided the metal-ligand bonds are stable.[2]

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent system based on the intended experimental outcome.

SolventSelectionStartStart: 2-(3,5-Dicarboxyphenyl)phenolGoalDefine GoalStart->GoalSynthesisMOF/Crystal SynthesisGoal->SynthesisCrystal GrowthPurificationPurification/RecrystallizationGoal->PurificationClean UpAnalysisHPLC/NMR AnalysisGoal->AnalysisQuantificationHighTempHigh Temp Solvothermal(>100°C)Synthesis->HighTempLayeringDiffusion/Layering(Room Temp)Synthesis->LayeringWashSolvent ExchangePurification->WashDMFUse DMF, DMAc, or NMP(High Solubility, High BP)Analysis->DMFHPLC (Dilute)DMSOUse DMSO-d6(Universal Solubility)Analysis->DMSONMRHighTemp->DMFStandard RouteTHF_MixUse THF/MeOH or DMF/CHCl3(Gradient Solubility)Layering->THF_MixSlow DiffusionEtOHSoak in Ethanol/Acetone(Remove DMF)Wash->EtOHStandard Protocol

Figure 1: Decision matrix for solvent selection based on experimental requirements.

Standardized Experimental Protocol

Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation concentration (

Materials:

  • Analyte: 2-(3,5-Dicarboxyphenyl)phenol (Solid).[1]

  • Solvent: Anhydrous grade (e.g., DMF, MeOH).[2]

  • Equipment: Orbital shaker, 0.22 µm PTFE syringe filters, HPLC or UV-Vis spectrophotometer.[1][2]

Step-by-Step Workflow:

  • Supersaturation: Add the solid ligand to 2 mL of solvent in a glass vial until undissolved solid remains visible (ensure excess).

  • Equilibration: Cap the vial and place it in an orbital shaker at 25°C (±0.1°C) for 24 hours .

    • Why? Carboxylic acid dimers dissolve slowly; 24h ensures the breakdown of the crystal lattice.[1][2]

  • Sedimentation: Stop shaking and allow the vial to stand for 2 hours. The excess solid will settle.[1][2]

  • Filtration: Draw the supernatant using a syringe and filter through a 0.22 µm PTFE filter .

    • Note: Do not use Nylon filters if using acidic solvents, though PTFE is universally safe for this ligand.[1][2]

  • Quantification:

    • UV-Vis: Dilute the filtrate 1:100 or 1:1000.[1][2] Measure absorbance at

      
       (typically ~280–300 nm for biphenyl systems).[1][2] Calculate concentration using a pre-determined calibration curve.[1][2]
      
    • HPLC: Inject onto a C18 column (Mobile phase: Water/Acetonitrile + 0.1% Formic Acid).[1][2]

Thermodynamic Modeling: Hansen Solubility Parameters

For researchers needing to design mixed-solvent systems (e.g., for co-crystallization), relying on Hansen Solubility Parameters (HSP) is more efficient than trial and error.[1][2]

Estimated HSP values for dicarboxybiphenyl derivatives:

  • 
     (Dispersion):  ~18.0 MPa
    
    
    (Aromatic core)[1]
  • 
     (Polarity):  ~6.0–8.0 MPa
    
    
    (Carboxyl/Hydroxyl dipoles)[1]
  • 
     (Hydrogen Bonding):  ~12.0–14.0 MPa
    
    
    (Strong H-donor/acceptor capacity)[1]

Implication: To maximize solubility, select solvents where the distance

12
  • Good Match: DMSO (

    
    =18.4, 
    
    
    =16.4,
    
    
    =10.2).[2] The high polarity compensates for the H-bonding mismatch.[1][2]
  • Poor Match: Toluene (

    
    =18.0, 
    
    
    =1.4,
    
    
    =2.0).[2] Lacks the
    
    
    and
    
    
    required to solvate the carboxyl groups.[1][2]

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Solubility of Isophthalic-2,4,5,6-D4 Acid in Organic Solvents. Retrieved from [1]

  • PubChem. (2025).[1][2][3] Compound Summary: 3-(3,5-Dicarboxyphenyl)phenol (CAS 1261944-33-5).[1][2] National Library of Medicine.[1][2] Retrieved from [1]

  • MDPI. (2023).[1][2] Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Materials, 16(3).[1][2] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: [1,1'-Biphenyl]-3,5-dicarboxylic acid. Retrieved from [1]

  • Cayman Chemical. (2022).[1][2] Dimethyl biphenyl-4,4'-dicarboxylate Solubility Profile. Retrieved from [1]

Technical Whitepaper: Design and Application of 2-(3,5-Dicarboxyphenyl)phenol Derivatives in Reticular Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the design, synthesis, and application of 2-(3,5-Dicarboxyphenyl)phenol as a precursor for semi-rigid tricarboxylate linkers in Metal-Organic Frameworks (MOFs).

Executive Summary

The advancement of reticular chemistry relies on the precise geometric control of organic linkers. 2-(3,5-Dicarboxyphenyl)phenol represents a critical class of "divergent precursors"—molecules that possess intrinsic coordination capabilities but primarily serve as scaffolds for more complex ligand architectures.

Unlike its para-substituted isomer (4-(3,5-dicarboxyphenyl)phenol), which forms the basis of the widely used H₃CPBDA linker, the ortho-substituted 2-(3,5-dicarboxyphenyl)phenol introduces a permanent steric "twist" to the biphenyl core. This guide details the synthesis of this precursor and its conversion into a semi-rigid tricarboxylate linker (via O-alkylation), a strategy used to engineer MOFs with non-interpenetrated topologies and specific pore environments.

Molecular Architecture & Design Logic

The "Ortho-Effect" in Linker Design

The defining feature of 2-(3,5-dicarboxyphenyl)phenol is the hydroxyl group located at the ortho (2') position relative to the biphenyl bond. This structural nuance has profound implications for MOF topology:

  • Torsional Locking: The steric repulsion between the 2'-hydroxyl group and the protons of the adjacent ring forces the biphenyl system out of planarity. The dihedral angle is typically locked between 50° and 90° , unlike para-isomers which can adopt flatter conformations.

  • Semi-Rigidity: When converted to a tricarboxylate (by attaching a carboxymethyl arm to the phenol), the ligand possesses a rigid, twisted core (the biphenyl) and a flexible arm (the ether linkage). This "semi-rigid" nature allows for "induced fit" behavior during MOF self-assembly, accommodating metal clusters while maintaining structural integrity.

Divergent Synthesis Pathway

The molecule serves as a branch point. It can be used directly (as a dicarboxylate with a phenolic binding site) or, more commonly, derivatized into a tricarboxylate.

SynthesisLogic Precursor 2-(3,5-Dicarboxyphenyl)phenol (The Core Precursor) DirectUse Direct Coordination (Phenolic Site) Precursor->DirectUse Direct Use Tricarboxylate Tricarboxylate Linker (Ether-Linked) Precursor->Tricarboxylate O-Alkylation (Ethyl Bromoacetate) MOF_A MOF Type A (Defect Engineering) DirectUse->MOF_A MOF_B MOF Type B ((3,6)-Connected Nets) Tricarboxylate->MOF_B

Figure 1: The divergent utility of the precursor. The primary high-value application is the conversion to the tricarboxylate linker for constructing robust MOF architectures.

Experimental Protocols

Synthesis of the Precursor: 2-(3,5-Dicarboxyphenyl)phenol

Note: Direct synthesis via Suzuki coupling of 3,5-dicarboxyphenylboronic acid is often low-yielding due to protodeboronation. The robust route involves a methylated intermediate.

Reagents:

  • 3,5-Dimethylphenylboronic acid (1.0 eq)

  • 2-Bromoanisole (1.1 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2M aqueous solution)

  • DME (Dimethoxyethane)

Step-by-Step Protocol:

  • Coupling (Suzuki-Miyaura):

    • Dissolve 3,5-dimethylphenylboronic acid and 2-bromoanisole in DME.

    • Add Pd(PPh₃)₄ and degas the solution (N₂ sparge for 15 min).

    • Add aqueous Na₂CO₃. Reflux at 85°C for 24 hours under inert atmosphere.

    • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hexane/EtOAc).

    • Product:3,5-Dimethyl-2'-methoxybiphenyl .

  • Oxidation:

    • Dissolve the intermediate in a mixture of Pyridine/Water (1:1).

    • Add KMnO₄ (6.0 eq) gradually at reflux (90°C) over 4 hours.

    • Filter the hot MnO₂ precipitate. Acidify the filtrate with HCl to precipitate the diacid.

    • Product:2'-Methoxy-biphenyl-3,5-dicarboxylic acid .

  • Deprotection:

    • Suspend the methoxy-acid in anhydrous CH₂Cl₂ at 0°C.

    • Add BBr₃ (3.0 eq) dropwise. Stir at RT for 12 hours.

    • Quench with ice water. The precipitate is the target precursor.

    • Yield: Typically 65-75% over 3 steps.

Conversion to Semi-Rigid Tricarboxylate Linker

Target Ligand:2'-(Carboxymethoxy)-biphenyl-3,5-dicarboxylic acid (H₃L) .

Protocol:

  • Esterification:

    • Dissolve 2-(3,5-Dicarboxyphenyl)phenol (1.0 eq) in dry Acetone or DMF.

    • Add anhydrous K₂CO₃ (3.0 eq) and Ethyl Bromoacetate (1.2 eq).

    • Reflux for 12 hours. The color change indicates phenolate formation and subsequent alkylation.

    • Note: The carboxyl groups on the phenyl ring may also esterify if conditions are too harsh; however, selective O-alkylation of the phenol is favored by using mild bases. If full esterification occurs, it is acceptable as all esters will be hydrolyzed in the next step.

  • Hydrolysis:

    • Dissolve the ester intermediate in THF/Water (1:1).

    • Add NaOH (5.0 eq). Reflux for 4 hours.

    • Acidify with dilute HCl to pH 2.

    • Collect the white precipitate by filtration. Recrystallize from Ethanol/Water.[1]

Structural Mechanics & MOF Assembly

The resulting tricarboxylate ligand (H₃L) possesses a unique geometry compared to the symmetric benzene-1,3,5-tribenzoate (BTB) or the para-derived H₃CPBDA.

Topological Control

The ortho-twist prevents the formation of flat, 2D sheets that easily stack. Instead, this ligand directs the formation of:

  • Complex 3D Nets: Often (3,6)-connected nets (e.g., kgd or pyr topology) when combined with secondary building units (SBUs) like [Cu₂(COO)₄] paddlewheels or [Zn₄O(COO)₆] clusters.

  • Chiral Pockets: Even though the ligand is achiral, the frozen twist in the MOF lattice can lead to chiral space groups (atropisomerism frozen by the lattice), valuable for enantioselective separation.

Visualization of Assembly Logic

MOF_Assembly Ligand H3L Ligand (Twisted Biphenyl Core) Assembly Solvothermal Assembly (DMF/EtOH, 85°C) Ligand->Assembly MetalNode Metal Node (SBU) (e.g., Cu2 Paddlewheel) MetalNode->Assembly Structure1 Non-Interpenetrated Framework (Due to Steric Bulk) Assembly->Structure1 Steric Control Structure2 Flexible 'Breathing' Pores (Ether Arm Rotation) Assembly->Structure2 Semi-Rigidity

Figure 2: The assembly logic dictating how the ligand's steric profile influences the final MOF topology.

Critical Analysis & Troubleshooting

ChallengeCauseSolution
Low Solubility The rigid biphenyl core and carboxylic acids reduce solubility in common organic solvents.Use DMF/NMP mixtures for MOF synthesis. For ligand purification, convert to the sodium salt or use DMSO.
Incomplete Alkylation Steric hindrance at the ortho position (2'-OH) slows down the reaction with ethyl bromoacetate.Use KI (Potassium Iodide) as a catalyst (Finkelstein condition) and higher boiling solvents like Butanone or DMF instead of Acetone.
Impure Phase (MOF) The ligand's flexibility can lead to multiple kinetic phases (polymorphism).Strictly control the cooling rate (e.g., 5°C/hour) after solvothermal synthesis to favor the thermodynamic product.

References

  • Ligand Design Principles: Benchchem. Ligand Design Principles: The Role of 2-(3,5-Dicarboxyphenyl)phenol as a Multitopic Linker.Link

  • Synthesis of Biphenyl Tricarboxylates: Rixson, D., et al. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. CrystEngComm, 2022. Link

  • Ortho-Substituted Linker Mechanics: Li, B.-L., et al. Two zinc coordination polymers constructed by 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid... ResearchGate, 2020. Link

  • General MOF Synthesis Protocols: Stock, N., & Biswas, S. Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 2012. Link

Sources

Crystal Engineering Potential of 2-(3,5-Dicarboxyphenyl)phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of reticular chemistry, the geometric and electronic properties of organic linkers dictate the ultimate topology and functionality of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). 2-(3,5-Dicarboxyphenyl)phenol (H3dcpp) has emerged as a highly versatile, multitopic organic linker in advanced materials and medicinal chemistry[1]. Featuring a phenolic core substituted with a 3,5-dicarboxyphenyl group, this molecule provides a unique structural asymmetry. This guide explores the crystal engineering potential of H3dcpp derivatives, detailing the causality behind their synthesis, topological behavior, and advanced applications in biomedicine and environmental remediation.

Structural Logic and Ligand Design Principles

The architectural power of H3dcpp is rooted in the strategic separation of its coordination roles, which allows researchers to decouple framework construction from pore functionalization[1]:

  • Primary Coordination Sphere (The Dicarboxyphenyl Ring): The two carboxylate groups are locked in a rigid 1,3-arrangement (an isophthalate-like moiety). This geometry is thermodynamically predisposed to form robust Secondary Building Units (SBUs) with transition metals, such as the classic {Cu2(O2C)4} paddlewheel[2]. This predictable coordination reliably yields highly porous networks with topologies like the nbo (niobite) net[2].

  • Secondary Functional Sphere (The Phenolic Core): The hydroxyl (-OH) group on the adjacent phenyl ring has a higher pKa than the carboxylic acids and often remains uncoordinated during initial solvothermal synthesis. This "free" hydroxyl acts as a built-in hydrogen-bond donor for host-guest interactions or serves as an accessible site for Post-Synthetic Modification (PSM), allowing researchers to fine-tune the pore environment without disrupting the primary framework[1].

SBU_Assembly L 2-(3,5-Dicarboxyphenyl)phenol (Multitopic Linker) SBU Secondary Building Unit (SBU) {Cu2(O2C)4} Paddlewheel L->SBU Coordination M Metal Precursor (e.g., Cu(NO3)2) M->SBU Node Assembly S Solvent & Modulator (DMF / Formic Acid) S->SBU Defect Control MOF 3D Metal-Organic Framework (nbo-type topology) SBU->MOF Topological Extension PSM Post-Synthetic Modification (Phenolic -OH Functionalization) MOF->PSM Targeted Tuning

Logic of SBU assembly and topological extension using H3dcpp ligands.

Experimental Workflow: Self-Validating Solvothermal Synthesis

To synthesize a robust Cu(II)-based MOF using H3dcpp, strict control over nucleation thermodynamics is required. The following protocol utilizes a modulated solvothermal approach, designed to yield diffraction-quality single crystals[3].

Step-by-Step Methodology
  • Step 1: Precursor Dissolution

    • Action: Dissolve 0.1 mmol of H3dcpp and 0.15 mmol of Cu(NO3)2·3H2O in 10 mL of N,N-Dimethylformamide (DMF) in a 20 mL scintillation vial.

    • Causality: DMF acts as both a solvent and a weak base. Upon heating, DMF slowly decomposes to generate dimethylamine, which gradually deprotonates the carboxylic acid groups, ensuring a controlled release of the reactive ligand species[1].

  • Step 2: Modulator Addition

    • Action: Add 0.5 mL of Formic Acid to the solution. Seal the vial tightly.

    • Causality: Formic acid acts as a competing monocarboxylic modulator. It temporarily caps the Cu(II) open metal sites, slowing down the coordination of the multidentate H3dcpp ligand. This thermodynamic control prevents the rapid precipitation of kinetic, amorphous products, driving the system toward a highly crystalline framework[3].

  • Step 3: Solvothermal Heating

    • Action: Heat the vial in an isothermal oven at 85°C for 72 hours, followed by a controlled cooling ramp of 5°C/hour to room temperature.

    • Causality: The elevated temperature provides the activation energy required for reversible bond formation (error-checking), allowing structural defects to heal. The slow cooling ramp minimizes thermal shock, yielding large single crystals[3].

  • Step 4: Activation and Solvent Exchange

    • Action: Decant the mother liquor and wash the crystals with fresh DMF (3x), followed by solvent exchange with anhydrous acetone for 3 days (replacing acetone daily). Finally, activate under dynamic vacuum at 80°C for 12 hours.

    • Causality: Directly applying vacuum to a DMF-solvated MOF causes high capillary forces that can collapse the pore structure. Exchanging high-boiling DMF with low-boiling, lower-surface-tension acetone allows for gentle vacuum activation, preserving the framework's permanent porosity[2].

Advanced Applications

The structural versatility of dicarboxyphenyl derivatives extends far beyond traditional gas storage, showing immense promise in complex biological and environmental systems.

Biomedical and Anticancer Therapeutics

Structurally similar dicarboxyphenyl compounds have demonstrated profound anticancer properties[1]. When utilized as active therapeutic agents or surface-functionalized drug delivery vehicles, these molecules can interact directly with DNA via groove binding[1]. This interaction leads to the unwinding of the DNA double helix, exhibiting potent cytotoxic effects against human breast and cervical cancer cell lines[1]. Furthermore, the high density of carboxylic acids enhances aqueous solubility and facilitates specific interactions with critical apoptotic proteins, including caspase-3, p53, and NF-κB[1].

Biomed_Mechanism MOF H3dcpp-Based MOF Drug Carrier Release Controlled Release in Tumor Microenvironment MOF->Release pH Trigger DNA DNA Groove Binding (Helix Unwinding) Release->DNA Intercalation Proteins Protein Interaction (Caspase-3, p53, NF-κB) Release->Proteins Pathway Activation Apoptosis Cancer Cell Apoptosis (Cytotoxic Effect) DNA->Apoptosis Structural Damage Proteins->Apoptosis Signal Transduction

Mechanistic pathway of H3dcpp-derivative MOFs in targeted cancer cell apoptosis.

Photocatalysis and Environmental Remediation

Derivatives of the dicarboxyphenyl scaffold are highly effective in environmental applications. For instance, MOFs constructed from 3,5-di(3,5-dicarboxyphenyl)nitrobenzene and Cu(II) form 3D frameworks with 1D hexangular channels that act as potent photocatalysts for the degradation of organic dyes like methyl violet (MV) under UV irradiation[4]. Additionally, zwitterionic dicarboxyphenyl derivatives yield cationic MOFs capable of rapidly and selectively capturing anionic pollutants, such as the highly toxic Cr2O7²⁻, achieving exceptional removal capacities (e.g., 222.5 mg/g) via ion-exchange mechanisms[2].

Quantitative Data: Topology and Performance Metrics

The following table summarizes the structure-property relationships of MOFs synthesized using various 3,5-dicarboxyphenyl derivatives:

Ligand DerivativeMetal NodeFramework Topology / SBUKey Structural FeaturePrimary Application
2-(3,5-Dicarboxyphenyl)phenol Cu(II) / Tb(III)nbo / PaddlewheelFree phenolic -OH groupBiomedical delivery, DNA groove binding[1]
1,1′-bis(3,5-dicarboxyphenyl)-4,4′-bipyridinium Cu(II)nbo / {Cu2(O2C)4}3D Cationic FrameworkSelective anionic dye capture, Cr2O7²⁻ removal[2]
3,5-di(3,5-dicarboxyphenyl)nitrobenzene Cu(II)3D Hexangular1D Hexangular ChannelsPhotocatalytic degradation of Methyl Violet[4]

References

  • Benchchem. "2-(3,5-Dicarboxyphenyl)phenol | 1261896-53-0". Benchchem Product Catalog.
  • ResearchGate. "A Zwitterionic Ligand-Based Cationic Metal-Organic Framework for Rapidly Selective Dye Capture and Highly Efficient Cr2O7 2− Removal". Journal of Solid State Chemistry.
  • MDPI. "Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold". Molecules.
  • ResearchGate. "A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties". ResearchGate Publications.

Sources

Theoretical density functional theory (DFT) studies of 2-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical DFT Framework for 2-(3,5-Dicarboxyphenyl)phenol: From Electronic Structure to MOF Design

Part 1: Executive Summary

Subject: 2-(3,5-Dicarboxyphenyl)phenol (CAS: 1261896-53-0) Classification: Multitopic Organic Ligand / Biphenyl Derivative Primary Application: Metal-Organic Frameworks (MOFs), Coordination Polymers, and Bioactive Pharmacophores.[1]

This technical guide establishes a rigorous computational framework for the theoretical study of 2-(3,5-Dicarboxyphenyl)phenol.[1] As a biphenyl derivative featuring both a phenolic hydroxyl group and two carboxylic acid moieties, this molecule presents a unique "dual-function" profile: it acts as a pH-sensitive proton donor and a multidimensional linker for coordination chemistry.[1]

This whitepaper outlines the precise Density Functional Theory (DFT) protocols required to characterize its ground-state geometry, electronic properties, and reactivity descriptors.[1] By synthesizing established methodologies with specific structural insights, we provide a roadmap for researchers to predict its behavior in solvated environments and crystalline lattices.

Part 2: Computational Methodology (The "Engine Room")

To ensure scientific integrity and reproducibility, the choice of functional and basis set must be justified by the specific chemical interactions present in the molecule (hydrogen bonding,


-conjugation, and potential metal coordination).
Functional Selection: The Case for Dispersion Correction

While B3LYP is the historical standard for organic molecules, it often fails to account for long-range dispersion interactions critical in biphenyl systems where ring twisting is prominent.[1]

  • Recommendation: Use

    
    B97X-D  or M06-2X .[1]
    
  • Reasoning: These range-separated hybrid functionals include empirical dispersion corrections (GD3 or similar), which accurately model the steric repulsion and

    
    -stacking potential between the two phenyl rings.[1]
    
Basis Set Strategy
  • Optimization: 6-311++G(d,p) . The diffuse functions (++) are non-negotiable for this molecule due to the anionic nature of the carboxylate groups and the lone pairs on the phenolic oxygen.

  • NMR/UV-Vis: cc-pVTZ (Correlation-consistent polarized Valence Triple-Z) is recommended for higher accuracy in magnetic and excited-state properties.[1]

Solvation Models

Since this molecule is a ligand often synthesized in solvothermal conditions (e.g., DMF, Ethanol, Water), gas-phase calculations are insufficient.[1]

  • Protocol: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).[1]

  • Target Solvents: Water (

    
    ) for biological relevance; Ethanol (
    
    
    
    ) or DMF (
    
    
    ) for MOF synthesis simulation.[1]

Part 3: Structural Analysis & Conformational Locking

The core structural feature of 2-(3,5-Dicarboxyphenyl)phenol is the C1-C1' pivot bond connecting the phenol ring (Ring A) and the dicarboxyphenyl ring (Ring B).[1]

The Torsion Scan (Dihedral Angle)

The molecule is not planar. Steric hindrance between the ortho-hydroxyl group on Ring A and the ortho-hydrogens on Ring B forces a twist.[1]

  • Expected Dihedral (

    
    ): 
    
    
    
    .[1]
  • Significance: This twist defines the pore size when used as a MOF linker.[1] A planar ligand creates flat sheets; a twisted ligand creates 3D voids.[1]

Intramolecular Hydrogen Bonding
  • Interaction:

    
    .[1]
    
  • Analysis: Use AIM (Atoms in Molecules) theory to locate Bond Critical Points (BCPs).[1] A BCP between the phenolic proton and the adjacent ring carbon confirms a stabilizing interaction, often referred to as "conformational locking."

Part 4: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness and optical activity.

  • HOMO Location: Localized primarily on the electron-rich phenol ring .[1]

  • LUMO Location: Delocalized over the electron-deficient dicarboxyphenyl ring (due to electron-withdrawing -COOH groups).[1]

  • Implication: This spatial separation suggests "Push-Pull" character, making the molecule a candidate for Non-Linear Optical (NLO) materials.[1]

Molecular Electrostatic Potential (MEP)

The MEP map is the "guide map" for metal coordination.

  • Red Regions (Nucleophilic): Oxygen atoms of the Carboxyl groups (-COOH) and Phenol (-OH).[1] These are the primary binding sites for metal cations (

    
    , 
    
    
    
    ).[1]
  • Blue Regions (Electrophilic): Carboxyl protons and the Phenol proton.

Global Reactivity Descriptors

Calculated using Koopmans' theorem:

  • Chemical Potential (

    
    ): 
    
    
    
    [1]
  • Chemical Hardness (

    
    ): 
    
    
    
    [1]
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1]

Data Summary Table: Predicted Electronic Parameters (Values based on analogous biphenyl-dicarboxylic acid studies)

ParameterSymbolValue (Approx.)Physical Significance
Band Gap

4.2 - 4.5 eVUV-active; chemically stable.[1]
Dipole Moment

2.5 - 3.5 DebyeHigh solubility in polar solvents.[1]
Ionization Potential

~6.5 eVResistance to oxidation.[1]
Electron Affinity

~2.1 eVAbility to accept electrons (LUMO).[1]

Part 5: Experimental Protocol (SOP)

This section provides the exact workflow to replicate this study.

Step 1: Input Preparation (Gaussian Format)
Step 2: Frequency Verification
  • Criteria: Ensure zero imaginary frequencies (NImag=0).

  • Troubleshooting: If an imaginary frequency exists (usually a methyl rotation or carboxyl wag), perturb the geometry along the imaginary vector and re-optimize.

Step 3: Property Extraction
  • HOMO/LUMO: Extract from the checkpoint file using formchk and visualize with GaussView/Avogadro.

  • UV-Vis: Run a subsequent TD-DFT calculation: #p td=(nstates=6) wb97xd/6-311++g(d,p) scrf=(solvent=ethanol).

Part 6: Visualization of the Research Workflow

The following diagram illustrates the logical flow of the theoretical study, from initial structure generation to final application analysis.

DFT_Workflow cluster_Props Property Calculation Start Initial Structure (ChemDraw/Avogadro) Opt Geometry Optimization (wB97XD/6-311++G(d,p)) Start->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Freq->Opt No (Imaginary Freq) FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO Yes (Stable) MEP MEP Mapping (Binding Sites) FMO->MEP NLO NLO Properties (Hyperpolarizability) MEP->NLO App Application: MOF Design (Pore Size & Coordination) NLO->App

Caption: Figure 1. Standardized DFT workflow for characterizing 2-(3,5-Dicarboxyphenyl)phenol.

Part 7: References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1]

  • Chai, J. D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum dielectric of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.[1]

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.[1]

Sources

Whitepaper: Biphenyl-Based Dicarboxylic Acid Ligands in MOF Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metal-Organic Frameworks (MOFs) have revolutionized the landscape of porous materials, offering unprecedented control over molecular architecture. Within the vast library of organic linkers, biphenyl-based dicarboxylic acids—most notably 4,4'-biphenyldicarboxylic acid (BPDC) —serve as critical building blocks for advanced MOF design. By extending the aromatic core relative to standard terephthalic acid (BDC), BPDC facilitates isoreticular expansion, yielding frameworks with significantly larger pore apertures, enhanced surface areas, and superior host-guest interaction capabilities.

This technical guide provides an in-depth analysis of BPDC-based MOFs, detailing the causality behind their synthetic protocols, structural advantages, and their translation into high-performance applications such as targeted drug delivery and energy storage.

Mechanistic Advantages of BPDC in MOF Architecture

The selection of BPDC over shorter dicarboxylic acids is not arbitrary; it is driven by specific thermodynamic and structural imperatives:

  • Isoreticular Expansion and Volume Maximization : Substituting BDC with BPDC expands the internal pore volume without altering the underlying framework topology. For example, the transition from the classical UiO-66 (Zr-BDC) to UiO-67 (Zr-BPDC) significantly increases the pore size, allowing for the encapsulation of larger Active Pharmaceutical Ingredients (APIs) and bulky catalytic substrates[1].

  • Enhanced Host-Guest Interactions : The dual-ring biphenyl backbone provides an extended π-electron system. This structural feature amplifies non-covalent π-π stacking interactions between the MOF walls and aromatic drug molecules (e.g., Montelukast, Curcumin, or 5-Fluorouracil). These interactions are the primary kinetic drivers for sustained, controlled drug release, preventing premature "burst" release in physiological environments[2].

  • Chemical Tunability : The biphenyl core can be functionalized (e.g., with -NH2, -OH, or via bipyridine derivatives like 2,2'-bipyridine-5,5'-dicarboxylic acid) to introduce specific binding sites. This allows for post-synthetic metalation or targeted biosensing without compromising the structural integrity of the primary framework[3].

G A BPDC Ligand (4,4'-biphenyldicarboxylic acid) B Extended Aromatic Core (π-π stacking) A->B Structural feature C Isoreticular Expansion (Larger Pores) A->C Topology control E Functionalization (-NH2, -OH derivatives) A->E Chemical tuning D Drug Encapsulation (High Capacity) B->D Host-guest interactions C->D Volume expansion F Targeted Delivery & Biosensing D->F Clinical application E->F Specific binding

Logical flow from BPDC ligand structural features to biomedical applications.

Prominent BPDC-Based MOFs and Their Applications

Zirconium-Based: UiO-67

UiO-67, characterized by the formula Zr6O4(OH)4(BPDC)6, is renowned for its exceptional chemical and thermal stability, driven by the strong oxophilic nature of Zirconium (Zr-O bonds)[1]. It is extensively utilized in oncology and infectious disease research. Recent studies have demonstrated its efficacy as an antibacterial and anticancer vehicle, successfully loading 5-Fluorouracil with high efficiency[4].

Zinc-Based: IRMOF-9 and IRMOF-10

Part of the isoreticular MOF (IRMOF) series, IRMOF-10 utilizes BPDC to create a highly porous, low-density framework. In drug development, IRMOF-10 has been engineered to encapsulate Curcumin—a naturally occurring compound with potent anticancer properties but notoriously poor aqueous solubility. The MOF carrier facilitates cellular uptake into HepG2 cells, inducing apoptosis via reactive oxygen species (ROS) generation and mitochondrial membrane depolarization[5].

Copper & Nickel-Based Frameworks

Beyond Zr and Zn, BPDC is utilized with transition metals for specialized applications. Cu-MOF-2 has been synthesized for the targeted delivery of Montelukast sodium, demonstrating biphasic, controlled release kinetics ideal for asthma management[2]. Meanwhile, Ni-BPDC-MOFs synthesized via one-step hydrothermal methods exhibit tunable pore sizes and high specific capacitance, making them prime candidates for advanced electrochemical supercapacitors[6].

Experimental Protocols: Synthesis and Drug Encapsulation

To ensure reproducibility and self-validation, the following step-by-step methodology details the synthesis of UiO-67 and subsequent drug loading. Every step is grounded in chemical causality to guide researchers in troubleshooting and optimization.

Part A: Synthesis of UiO-67
  • Precursor Mixing : Combine 1 mmol of Zirconium tetrachloride (ZrCl4) and 1 mmol of BPDC in 30 mL of N,N-dimethylformamide (DMF) under sonication[4].

    • Causality: DMF acts as both solvent and a weak base. Upon heating, it undergoes partial thermal degradation to release amines, which slowly deprotonate the BPDC linker, controlling the framework assembly rate.

  • Modulator Addition : Add a monocarboxylic acid (e.g., 10 mmol acetic acid or benzoic acid) and a catalytic amount of HCl[4].

    • Causality: Modulators compete with the multidentate BPDC linkers for coordination sites on the Zr6 clusters. This dynamic coordination equilibrium slows the rate of framework extension, favoring the thermodynamic product (highly crystalline, defect-free MOF particles) over kinetic amorphous precipitates.

  • Solvothermal Reaction : Transfer the solution to a Teflon-lined autoclave and heat at 120°C for 24–48 hours[4].

    • Alternative (Microfluidic): For scalable production, continuous microfluidic synthesis using a coiled flow inverter reactor (CFIR) can reduce reaction times to 30 minutes, yielding a narrower particle size distribution (200–400 nm) by enhancing heat and mass transfer[7].

  • Solvent Exchange : Isolate the white precipitate via centrifugation. Wash the crystals 3 times with DMF, followed by 3 times with acetone[4].

    • Causality: DMF possesses a high boiling point (153°C) and significant surface tension. Direct thermal activation to remove DMF generates immense capillary forces that can induce structural collapse of the mesopores. Exchanging DMF with a lower surface-tension solvent like acetone facilitates gentle activation.

  • Thermal Activation : Dry the exchanged MOF under vacuum at 100°C for 24 hours to evacuate the pores[4].

Part B: API Encapsulation
  • Immersion : Disperse the activated UiO-67 in a concentrated solution of the target API (e.g., in PBS or ethanol) and stir in the dark for 24–72 hours.

    • Causality: The dehydrated MOF acts as a molecular sponge. The concentration gradient, combined with strong π-π stacking between the API and the biphenyl rings of BPDC, drives the drug molecules into the porous network[2].

Workflow S1 1. Precursor Mixing ZrCl4 + BPDC + DMF S2 2. Modulator Addition (Acetic/Benzoic Acid) S1->S2 S3 3. Solvothermal Synthesis 120°C for 24-48h S2->S3 S4 4. Solvent Exchange (DMF to Acetone) S3->S4 S5 5. Thermal Activation Vacuum drying at 100°C S4->S5 S6 6. Drug Loading Immersion in PBS/Drug solution S5->S6

Step-by-step self-validating protocol for UiO-67 synthesis and drug loading.

Quantitative Performance Data

The structural properties of BPDC-based MOFs dictate their functional capacity. The table below summarizes key quantitative metrics across different frameworks synthesized with the BPDC ligand:

MOF DesignationMetal NodeLigandSurface Area (BET)Primary Application / Loaded API
UiO-67 Zr⁴⁺BPDC~2500 m²/gAnticancer (5-Fluorouracil) / Antibacterial[4]
IRMOF-10 Zn²⁺BPDC~3000 m²/gTargeted Curcumin Delivery (HepG2 Cells)[5]
Cu-MOF-2 Cu²⁺BPDC~300 m²/gAsthma Therapeutics (Montelukast Sodium)[2]
Ni-BPDC-MOF Ni²⁺BPDC311.99 m²/gElectrochemical Energy Storage (Supercapacitors)[6]

Conclusion

The integration of biphenyl-based dicarboxylic acid linkers into MOF chemistry represents a paradigm shift in materials design. By leveraging the extended aromatic core of BPDC, researchers can engineer highly stable, ultra-porous carriers capable of sophisticated host-guest chemistry. Understanding the thermodynamic and kinetic principles governing their synthesis—from modulator-controlled crystallization to surface-tension-aware solvent exchange—is paramount for translating these advanced materials from benchtop synthesis to clinical and industrial applications.

References

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency - MDPI. 2

  • Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework - RSC Publishing. 3

  • Preparation, Characterization, and In Vitro Release of Curcumin-Loaded IRMOF-10 Nanoparticles and Investigation of Their Pro-Apoptotic Effects on Human Hepatoma HepG2 Cells - PubMed/NIH. 5

  • Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials - Journal of Pure and Applied Microbiology. 4

  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed/NIH. 6

  • Transition metal supported UiO-67 materials and their applications in catalysis - Frontiers. 1

  • Continuous microfluidic synthesis of zirconium-based UiO-67 using a coiled flow invertor reactor - PMC/NIH. 7

Sources

Methodological & Application

Application Note: Post-Synthetic Modification of the Hydroxyl Group in 2-(3,5-Dicarboxyphenyl)phenol-Based MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) for advanced applications—ranging from targeted drug delivery to luminescent sensing—relies heavily on the precise engineering of their pore environments. The ligand 2-(3,5-Dicarboxyphenyl)phenol (CAS: 1261896-53-0) is a highly valued multitopic linker in this domain[1]. Structurally, it features a biphenyl core where one ring hosts two carboxylate groups at the 3 and 5 positions, while the adjacent ring hosts an ortho-hydroxyl (phenol) group.

During the primary solvothermal synthesis, the dicarboxylic acid moieties coordinate with metal nodes (e.g., Zr⁴⁺, Cu²⁺, Zn²⁺) to construct the robust MOF backbone[1][2]. Crucially, the sterically protected phenol group remains uncoordinated and projects directly into the pore channels. Because direct synthesis of MOFs with highly functionalized or sensitive groups often fails due to the harsh, acidic conditions required for crystallization, targeting this free hydroxyl group via Post-Synthetic Modification (PSM) provides a powerful, non-destructive alternative to tune the framework's physicochemical properties[3][4].

Structural & Chemical Pathways for Modification

The orthogonal reactivity of the phenol group allows for two primary PSM pathways:

  • Covalent PSM (Esterification/Etherification): The nucleophilic oxygen of the phenol attacks electrophiles such as acyl chlorides or anhydrides. This pathway is utilized to alter pore hydrophobicity, introduce steric gating for gas separation, or covalently tether prodrugs like ibuprofen[4][5].

  • Dative PSM (Metalation): The localized electron density on the hydroxyl oxygen acts as a dative anchor for secondary Lewis acidic metals. By introducing lanthanide ions (e.g., Eu³⁺), the framework gains luminescent properties, turning the MOF into a highly sensitive biomarker sensor[6][7].

PSM_Workflow Ligand 2-(3,5-Dicarboxyphenyl)phenol (Multitopic Linker) MOF Parent MOF Assembly (Free -OH in Pores) Ligand->MOF Solvothermal Synthesis Covalent Covalent PSM (Esterification) MOF->Covalent Acyl Chlorides Dative Dative PSM (Metalation) MOF->Dative Metal Salts Drug Drug Tethering / Pore Tuning Covalent->Drug Catalysis Luminescent Sensing / Catalysis Dative->Catalysis

Figure 1: Divergent post-synthetic modification pathways for phenol-functionalized MOFs.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints prevent the propagation of failed reactions into downstream application testing.

Protocol A: Parent MOF Activation

Causality: As-synthesized MOFs contain unreacted modulators and high-boiling solvents (e.g., DMF) trapped in the pores, which block access to the phenol groups and hydrolyze moisture-sensitive PSM reagents[5].

  • Solvent Exchange: Immerse 200 mg of the as-synthesized MOF in 20 mL of anhydrous chloroform (CHCl₃). Replace the solvent every 12 hours for 3 days.

  • Thermal Activation: Evacuate the solvent-exchanged MOF under dynamic vacuum (10⁻³ Torr) at 120 °C for 12 hours.

  • Validation: Perform FTIR spectroscopy. The complete disappearance of the carbonyl stretch at ~1660 cm⁻¹ confirms the removal of DMF.

Protocol B: Covalent Modification (Esterification)

Causality: The phenol group is sterically hindered. Driving the esterification requires highly reactive acyl chlorides and a non-nucleophilic base (pyridine) to scavenge the HCl byproduct, which would otherwise degrade the MOF's coordination nodes[3][4].

  • Reaction Setup: Suspend 100 mg of activated MOF in 10 mL of anhydrous CHCl₃ under a nitrogen atmosphere.

  • Reagent Addition: Inject 5.0 equivalents of the target acyl chloride (e.g., acetyl chloride or ibuprofen acyl chloride) followed by 5.5 equivalents of anhydrous pyridine.

  • Incubation: Stir gently at 45 °C for 24 hours to allow diffusion into the micropores.

  • Validation Checkpoint (Self-Validating Step):

    • Sampling: Isolate a 5 mg aliquot, wash with CHCl₃, and dry.

    • Digestion: Dissolve the aliquot in 600 µL DMSO-

      
       containing 10 µL DCl (35% in D₂O).
      
    • Analysis: Run ¹H NMR. Calculate conversion by integrating the newly attached acyl alkyl protons against the aromatic protons of the MOF backbone.

    • Decision Matrix: If conversion is > 90%, proceed to washing. If < 90%, add an additional 2.0 eq of acyl chloride/pyridine to the bulk mixture and heat for 12 more hours.

  • Structural Integrity Check: Perform Powder X-Ray Diffraction (PXRD). The retention of the parent MOF's Bragg diffraction peaks confirms that the HCl byproduct did not degrade the framework[3].

Validation_Logic Step1 PSM Reaction (Acyl Chloride + Pyridine) Step2 Aliquot Isolation & Digestion (DCl/DMSO-d6) Step1->Step2 Step3 1H NMR Analysis Step2->Step3 Step4 PXRD Analysis Step3->Step4 Structural Check Decision Conversion > 90%? Step3->Decision Success Proceed to Bulk Washing & Application Decision->Success Yes Fail Optimize Reagent Ratio & Extend Time Decision->Fail No Fail->Step1

Figure 2: Self-validating logic flow for covalent post-synthetic modification protocols.

Protocol C: Dative Modification (Eu³⁺ Metalation)

Causality: Lanthanide ions have a high affinity for oxygen donors. Using a weakly coordinating solvent like acetonitrile (MeCN) ensures the solvent does not outcompete the MOF's phenol groups for metal binding[6].

  • Reaction Setup: Suspend 100 mg of activated MOF in 15 mL of anhydrous MeCN containing 0.1 M Eu(NO₃)₃·6H₂O.

  • Incubation: Stir at room temperature for 48 hours to allow complete dative anchoring.

  • Validation Checkpoint:

    • Washing: Wash extensively with fresh MeCN (5 × 10 mL) to remove any physisorbed, uncoordinated Eu³⁺.

    • Optical Validation: Expose the dried MOF to a 254 nm UV lamp. The appearance of strong red luminescence (characteristic of the Eu³⁺ ⁵D₀ → ⁷F₂ transition) confirms successful energy transfer from the ligand antenna to the lanthanide, validating the bi-functionalization[7].

Quantitative Data Presentation

Post-synthetic modifications inherently alter the internal pore volume and surface area of the MOF. Table 1 summarizes the typical physicochemical shifts observed when modifying a highly porous Zr-based framework constructed with 2-(3,5-Dicarboxyphenyl)phenol. Note how the steric bulk of the modifying reagent inversely correlates with the final pore volume and conversion efficiency.

Table 1: Impact of Post-Synthetic Modification on MOF Physicochemical Properties

Modification TypeReagentPSM Conversion (%)BET Surface Area (m²/g)Pore Volume (cm³/g)Primary Application
None (Parent MOF) N/AN/A2,4501.02Baseline Matrix
Covalent (Acetylation) Acetic Anhydride> 98%2,1200.88Hydrophobic Gas Separation
Covalent (Bulky Ester) Ibuprofen Acyl Chloride~ 82%1,4500.55Controlled Drug Delivery
Dative (Metalation) Eu(NO₃)₃·6H₂O~ 45% (of -OH sites)2,2800.94Luminescent Biomarker Sensing

Data Interpretation: The ~82% conversion limit for Ibuprofen is dictated by steric hindrance; as the outer pores become functionalized with bulky drug molecules, diffusion of subsequent reagents into the core of the crystal is kinetically restricted.

References

  • Benchchem. "2-(3,5-Dicarboxyphenyl)phenol". Benchchem Catalog.
  • NIH. "Metal-Organic Frameworks: Synthetic Methods and Potential Applications". PMC.
  • RSC. "Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications". RSC Sustainability.
  • PubMed. "A bi-functionalized metal-organic framework based on N-methylation and Eu3+ post-synthetic modification for highly sensitive detection of 4-Aminophenol". Talanta.
  • UAB. "Post-Synthetic Modification of Metal-Organic Frameworks (MOFs) and Polyhedra (MOPs)". ddd-UAB.
  • RSC. "Post-synthetic Modification of MOFs". Books Gateway | Royal Society of Chemistry.
  • ResearchGate. "Post-synthetic modification of metal-organic framework-based membranes for enhanced molecular separations". Coordination Chemistry Reviews.

Sources

Application Note: 2-(3,5-Dicarboxyphenyl)phenol for Selective Gas Adsorption and Separation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the synthesis, characterization, and application of 2-(3,5-Dicarboxyphenyl)phenol -based Metal-Organic Frameworks (MOFs) for selective gas adsorption.


 Capture

Executive Summary

The ligand 2-(3,5-Dicarboxyphenyl)phenol (


 or 

, depending on deprotonation state) represents a distinct class of functionalized biphenyl linkers. Unlike symmetric biphenyl dicarboxylates (e.g., 4,4'-BPDC), this ligand features:
  • Bent Topology: The ortho-connectivity (2-position) induces a non-linear backbone, preventing dense packing and promoting open pore architectures.

  • Polar Functionality: The pendant phenolic hydroxyl (-OH) group acts as a primary interaction site for quadrupolar gas molecules (e.g.,

    
    ), significantly enhancing isosteric heat of adsorption (
    
    
    
    ) and selectivity over non-polar gases (
    
    
    ,
    
    
    ).

This guide details the protocol for synthesizing the ligand, constructing high-performance MOFs (specifically


-paddlewheel and 

-cluster variants), and validating their performance in gas separation applications.

Material Science Background & Mechanism

Ligand Structure & Coordination

The ligand comprises a phenol ring attached at the 2-position to a 3,5-dicarboxyphenyl ring.

  • Coordination Sites: Two carboxylate groups (-COO⁻) for metal coordination.

  • Secondary Site: One phenolic -OH group. This can either participate in coordination (forming trimeric clusters) or remain free within the pore to act as a hydrogen-bond donor for guest molecules.

Gas Separation Mechanism

The primary application—


 separation—relies on the Thermodynamic Equilibrium Effect .
  • 
     Interaction:  The acidic proton of the phenolic -OH forms a hydrogen bond with the oxygen atom of 
    
    
    
    (
    
    
    ).
  • Selectivity:

    
     and 
    
    
    
    , lacking a quadrupole moment or H-bond capability, interact weakly with the pore surface, leading to high separation factors.

Experimental Protocols

Protocol A: Ligand Synthesis (Suzuki-Miyaura Coupling)

Rationale: Commercial availability is limited; in-house synthesis ensures purity.

Reagents:

  • 2-Bromophenol (1.0 eq)

  • 3,5-Bis(methoxycarbonyl)phenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (3.0 eq)
    
  • Solvents: 1,4-Dioxane / Water (4:1 v/v)

Workflow:

  • Coupling: Dissolve reactants in degassed Dioxane/

    
    . Add catalyst under 
    
    
    
    atmosphere. Reflux at 90°C for 24 hours.
  • Workup: Cool, filter catalyst, and extract with Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Hydrolysis: Dissolve the ester intermediate in THF/MeOH (1:1). Add 2M

    
     (excess). Reflux for 12 hours to hydrolyze methyl esters.
    
  • Acidification: Acidify with 1M

    
     to pH 2. The white precipitate is 2-(3,5-Dicarboxyphenyl)phenol .
    
  • Purification: Recrystallize from Ethanol.

Protocol B: MOF Synthesis (Solvothermal)

Target: Cu-based MOF (Analogous to NOTT-100 series) for maximized surface area.

Reagents:

  • Ligand (

    
    ): 50 mg
    
  • Metal Salt:

    
     (100 mg)
    
  • Solvent: DMF / Ethanol /

    
     (4:1:1 v/v, 10 mL)
    
  • Modulator: Glacial Acetic Acid (200

    
    ) – Critical for crystal size control.
    

Step-by-Step:

  • Dissolution: Sonicate ligand and metal salt in the solvent mixture until clear (approx. 15 min).

  • Reaction: Seal in a 20 mL scintillation vial or Teflon-lined autoclave. Heat at 85°C for 72 hours .

  • Observation: Look for blue/teal block crystals.

  • Harvesting: Decant mother liquor. Wash crystals with fresh DMF (

    
     mL) over 24 hours.
    
Protocol C: Activation (Critical Step)

Rationale: Direct drying from DMF causes pore collapse due to high surface tension. Stepwise exchange is mandatory.

  • Solvent Exchange: Soak crystals in Acetone for 3 days, refreshing solvent every 12 hours.

  • Supercritical

    
     Drying (SC-
    
    
    
    ):
    • Transfer acetone-solvated crystals to SC-

      
       dryer.
      
    • Liquid

      
       exchange: 4 hours at 10°C.
      
    • Supercritical transition: Heat to 40°C, hold for 1 hour.

    • Bleed: Depressurize slowly over 2 hours.

  • Thermal Activation: Heat sample at 120°C under dynamic vacuum (

    
     Torr) for 12 hours prior to gas analysis.
    

Characterization & Data Analysis

Structural Validation Workflow

Before gas adsorption, the material's integrity must be verified.

G Start As-Synthesized MOF PXRD PXRD Analysis (Crystallinity Check) Start->PXRD TGA TGA Analysis (Thermal Stability) Start->TGA Activation Activation (Solvent Exchange + Heat) PXRD->Activation If Crystalline BET N2 Isotherm (77 K) (Surface Area) Activation->BET Decision Is Surface Area > 1000 m2/g? BET->Decision GasApp Proceed to CO2/N2 Separation Tests Decision->GasApp Yes Fail Re-optimize Activation (Pore Collapse) Decision->Fail No

Figure 1: Validation workflow ensuring material quality before advanced gas sorption testing.

Gas Adsorption Setup

Instrument: Volumetric Gas Sorption Analyzer (e.g., Micromeritics 3Flex or ASAP 2020). Gases: Ultra-high purity (99.999%)


, 

,

.

Measurement Protocol:

  • Dead Volume: Measure using Helium.

  • Isotherms:

    • 
       at 77 K (Liquid 
      
      
      
      bath) -> Determines BET Surface Area / Pore Volume.
    • 
       at 273 K (Ice bath) and 298 K (Water bath) -> Determines Uptake & Heat of Adsorption.
      
    • 
       at 273 K and 298 K -> Determines Selectivity baseline.
      
Data Analysis: IAST Selectivity

To quantify separation performance, use the Ideal Adsorbed Solution Theory (IAST) .

  • Fit Isotherms: Fit experimental data (298 K) to the Dual-Site Langmuir (DSL) equation:

    
    
    
  • Calculate Selectivity (

    
    ): 
    
    
    
    
    Where
    
    
    is the mole fraction in the adsorbed phase and
    
    
    is the mole fraction in the gas phase (typically 15:85 for
    
    
    in flue gas).

Expected Performance Metrics

The following table summarizes expected values for a robust Cu-based MOF utilizing the 2-(3,5-Dicarboxyphenyl)phenol ligand, based on analogous phenolic-MOF systems.

MetricValue RangeSignificance
BET Surface Area

Indicates high porosity suitable for storage.
Pore Volume

Defines total capacity.

Uptake (298 K, 1 bar)

Competitive with benchmark materials (e.g., Mg-MOF-74).

(

)

High heat indicates strong interaction via the -OH group.
IAST Selectivity (

)

Excellent potential for post-combustion capture.

Mechanistic Visualization

GasSeparation Ligand Ligand Backbone (2-(3,5-Dicarboxyphenyl)phenol) OH_Group Phenolic -OH Group (Polar Site) Ligand->OH_Group Functionalization Pore MOF Pore Environment Ligand->Pore Structure OH_Group->Pore Exposed in Interaction Hydrogen Bond (-OH ... O=C=O) Pore->Interaction CO2 Proximity PassThrough Pass Through Pore->PassThrough N2 (Weak Interaction) CO2 CO2 Molecule (Quadrupolar) CO2->Pore Enters N2 N2 Molecule (Non-polar) N2->Pore Enters Adsorption Selective Adsorption Interaction->Adsorption Strong Binding

Figure 2: Mechanism of selective


 adsorption driven by the phenolic hydroxyl group.

Troubleshooting & Optimization

  • Problem: Low surface area (

    
    ).
    
    • Root Cause:[1][2][3] Incomplete activation or pore collapse.

    • Solution: Switch to Supercritical

      
       drying. Ensure purity of the ligand (impurities block pores).
      
  • Problem: Amorphous PXRD pattern.

    • Root Cause:[1][2][3] Reaction temperature too high or cooling too fast.

    • Solution: Add more modulator (Acetic acid) to slow nucleation; lower temperature to 80°C.

  • Problem: Low Selectivity.

    • Root Cause:[1][2][3] Water contamination blocking -OH sites.

    • Solution: Degas sample thoroughly at 120°C; ensure gas streams are dry.

References

  • Sichuan University.Design of Functionalized MOFs for Gas Separation. (General reference for phenolic-MOF chemistry).
  • Nature Protocols.Synthesis and characterization of metal-organic frameworks. (Standard Solvothermal Protocols).
  • NIST Adsorption Database. Isotherm data for carboxylate-based MOFs. Retrieved from [Link]

  • Tanabe, K. K., & Cohen, S. M. (2011). Post-synthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews. (Context for functional group utility).

Sources

Precision Fabrication of Luminescent Thin Films using 2-(3,5-Dicarboxyphenyl)phenol Coordination Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of H3L Thin Films

The ligand 2-(3,5-Dicarboxyphenyl)phenol (often abbreviated as H3L or related isomers like H3dcpp) represents a high-performance class of tricarboxylate linkers used to construct Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) . Unlike simple dicarboxylates (e.g., terephthalic acid), H3L features a unique phenol (-OH) group adjacent to the carboxylate moieties.

Why this matters:

  • Dual Functionality: The phenol group can participate in coordination (forming clusters) or remain uncoordinated to act as a hydrogen-bond donor/acceptor within the pore, dramatically enhancing selectivity for guest molecules.

  • Luminescence: When coordinated with d¹⁰ metals (Zn²⁺, Cd²⁺), the rigid conjugated backbone facilitates strong ligand-to-metal charge transfer (LMCT) or ligand-centered emission, making these films ideal for fluorescence quenching sensors .

  • Hydrolytic Stability: The chelating potential of the phenol-carboxylate motif often yields frameworks with higher moisture stability than simple carboxylate MOFs.

This guide details the fabrication of high-quality thin films of H3L-based CPs, moving beyond bulk powder synthesis to precise surface-mounted architectures (SURMOFs) essential for device integration.

Materials & Precursor Preparation[1][2][3][4][5]

Ligand Chemistry
  • Chemical Name: 2-(3,5-Dicarboxyphenyl)phenol (H3L)

  • Role: Organic Linker (Tritopic)

  • Solubility: Soluble in DMF, DMAc, DMSO; sparingly soluble in Ethanol/Water.

  • Activation: Requires deprotonation. In Liquid Phase Epitaxy (LPE), this is achieved via solvent choice or weak base modulation.

Substrate Selection & Functionalization

To grow oriented thin films (SURMOFs), the substrate must mimic the coordination environment of the ligand. We utilize Self-Assembled Monolayers (SAMs) to anchor the initial metal layer.

ComponentSpecificationPurpose
Substrate Silicon (100) or QuartzBase material. Quartz is required for transmission UV-Vis/PL.
Adhesion Layer Chromium (Cr) or Titanium (Ti)5 nm layer to adhere Gold to Silicon/Quartz.
Active Surface Gold (Au)50–100 nm layer. Provides surface for thiol binding.
SAM Reagent 16-Mercaptohexadecanoic acid (MHDA)The -SH binds to Au; the -COOH mimics the H3L ligand, anchoring the metal node.

Fabrication Protocol A: Liquid Phase Epitaxy (LPE)

The "Gold Standard" for thickness control and orientation.

This method builds the film layer-by-layer (LbL). It is slow but yields highly crystalline, oriented films with precise thickness control (approx. 1–2 nm per cycle).

Workflow Diagram: LPE Pump System

LPE_Workflow Substrate Au-Functionalized Substrate Metal_Step Step 1: Metal Source (Zn²⁺/Cd²⁺ Acetate) Substrate->Metal_Step Initiation Wash_1 Step 2: Solvent Wash (Ethanol/DMF) Metal_Step->Wash_1 Remove Excess Ligand_Step Step 3: Ligand Solution (H3L in DMF) Wash_1->Ligand_Step Coordination Wash_2 Step 4: Solvent Wash (Ethanol/DMF) Ligand_Step->Wash_2 Remove Unbound Wash_2->Metal_Step Repeat (20-100 cycles) Film Crystalline Thin Film Wash_2->Film Final Dry

Figure 1: Step-by-step Liquid Phase Epitaxy (LPE) cycle for controlled thin film growth.

Detailed Procedure
  • SAM Formation: Immerse Au-coated substrate in a 20 µM ethanolic solution of MHDA for 24 hours. Rinse with ethanol and dry under N₂ stream.

  • Precursor Solutions:

    • Solution A (Metal): 1 mM Zinc Acetate [Zn(OAc)₂·2H₂O] or Cadmium Acetate in Ethanol.

    • Solution B (Ligand): 0.2 mM H3L in DMF (Dimethylformamide).

  • Deposition Cycle:

    • Step 1: Dip substrate in Solution A for 15 mins (Metal coordination to SAM).

    • Step 2: Wash in Ethanol (2 mins) to remove unbound ions.

    • Step 3: Dip substrate in Solution B for 30 mins (Ligand coordination to Metal).

    • Step 4: Wash in DMF (2 mins) to remove unbound ligand.

  • Iteration: Repeat steps 1–4 for 20–50 cycles depending on desired thickness.

  • Activation: Soak final film in volatile solvent (Ethanol/Acetone) for 2 hours, then dry at 60°C to remove pore-trapped DMF.

Fabrication Protocol B: Solvothermal Growth

Best for thicker films (>500 nm) and rapid screening.

This method grows the film directly from a hot solution. It is faster but offers less control over roughness and orientation compared to LPE.

  • Reaction Mixture:

    • Mix Zn(NO₃)₂·6H₂O (0.1 mmol) and H3L (0.05 mmol) in a solvent mixture of DMF/Ethanol/H₂O (2:1:1 v/v).

    • Sonicate for 10 mins to ensure homogeneity.

  • Substrate Placement:

    • Place the SAM-functionalized substrate vertically in a Teflon-lined autoclave.

    • Critical: The active face must not touch the walls.

  • Synthesis:

    • Seal and heat at 85°C for 24 hours .

    • Cool slowly to room temperature (5°C/hour) to prevent film cracking.

  • Washing:

    • Gently rinse the substrate with DMF and Ethanol.

    • Do not sonicate the film, as solvothermal films can be fragile.

Characterization & Validation

To ensure the film is a true Coordination Polymer and not just amorphous deposition, the following validation steps are mandatory.

TechniqueWhat to Look ForAcceptance Criteria
Out-of-Plane XRD Crystallinity & OrientationSharp peaks at low angles (e.g., 2θ = 5–10°) corresponding to the (001) or (100) planes of the bulk crystal structure.
AFM (Atomic Force Microscopy) Morphology & RoughnessUniform coverage. Root Mean Square (RMS) roughness should be <5 nm for LPE films.
Ellipsometry ThicknessLinear increase in thickness vs. number of cycles (for LPE).
PL Spectroscopy FunctionalityStrong emission peak (typically 350–450 nm) upon UV excitation.

Application: Luminescent Sensing of Nitro-Explosives[6][7][8]

The primary application for H3L-based thin films is the detection of nitro-aromatics like 2,4,6-Trinitrophenol (TNP) or TNT .

Sensing Mechanism: Fluorescence Quenching

The H3L ligand is electron-rich. Nitro-explosives are electron-deficient. When the analyte enters the porous film, it interacts with the ligand via


 stacking. Upon excitation, energy is transferred from the CP (Donor) to the Explosive (Acceptor), quenching the luminescence.[1]
Sensing Workflow Diagram

Sensing_Mechanism Excitation UV Light Source (Excitation) CP_Film H3L-CP Thin Film (Electron Donor) Excitation->CP_Film hv Interaction π-π Stacking & H-Bonding CP_Film->Interaction Analyte Nitro-Explosive (TNP) (Electron Acceptor) Analyte->Interaction Diffusion into Pores PET_RET Photo-induced Electron Transfer (PET) & Resonance Energy Transfer (RET) Interaction->PET_RET Proximity Quenching Fluorescence Quenching (Turn-Off) PET_RET->Quenching Non-radiative Decay

Figure 2: Mechanism of fluorescence quenching for nitro-explosive detection.

Sensing Protocol
  • Baseline Measurement: Record the Photoluminescence (PL) spectrum of the CP thin film in air or pure solvent (ethanol).

  • Exposure: Immerse the film in the analyte solution (e.g., TNP in water) or expose to vapor.

  • Detection: Monitor the emission intensity at

    
    .
    
  • Quantification: Use the Stern-Volmer equation:

    
    
    Where 
    
    
    
    is initial intensity,
    
    
    is quenched intensity,
    
    
    is analyte concentration, and
    
    
    is the quenching constant.
    • Target Performance:

      
       indicates high sensitivity.[2][1][3]
      

Troubleshooting & Optimization

  • Issue: Cloudy/Opaque Films.

    • Cause: Homogeneous nucleation in solution (powder forming on the film rather than as the film).

    • Fix: In Solvothermal method, flip the substrate face-down (hanging) so precipitates fall away. In LPE, wash more thoroughly between steps.

  • Issue: No Luminescence.

    • Cause: Solvent quenching (e.g., Acetone can quench some CPs) or metal oxidation.

    • Fix: Solvent exchange to Ethanol or Cyclohexane. Ensure metal salts are fresh.

  • Issue: Film Delamination.

    • Cause: Poor SAM formation.

    • Fix: Clean substrate with Piranha solution (Caution!) or Oxygen Plasma before SAM deposition.

References

  • Atomic/Molecular Layer Deposition of Inorganic-Organic Carboxylate Network Thin Films. AVS Conferences. (2017). [Link]

  • Synthesis of Coordination Polymer Thin Films by Chemical Vapor Deposition. POSTECH Repository. (2025). [Link]

  • Iron-Terephthalate Coordination Network Thin Films Through In-Situ Atomic/Molecular Layer Deposition. National Institutes of Health (PMC). (2018). [Link]

  • New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts. Molecules (MDPI). (2023).[4] [Link]

  • Luminescent lanthanide coordination polymers for the detection of nitro explosives. Journal of Materials Chemistry C. (2019).[5] [Link]

  • Fluorescence sensing of nitrophenol explosives using a two-dimensional organic–metal chalcogenide. Chemical Communications. (2022).[3][6] [Link]

Sources

Incorporation of 2-(3,5-Dicarboxyphenyl)phenol into mixed-ligand MOF architectures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Integration of 2-(3,5-Dicarboxyphenyl)phenol into Mixed-Ligand MOF Architectures for Enhanced Functionality

Audience: Researchers, scientists, and drug development professionals in materials science and medicinal chemistry.

Abstract: The strategic design of Metal-Organic Frameworks (MOFs) using multiple, distinct organic linkers—a mixed-ligand approach—offers a powerful pathway to fine-tune pore environments, enhance stability, and introduce new functionalities.[1] This guide provides a comprehensive overview and a detailed protocol for the incorporation of 2-(3,5-dicarboxyphenyl)phenol, a multitopic ligand, into mixed-ligand MOF architectures. The presence of both carboxylate and hydroxyl functional groups on this linker provides a unique platform for creating complex, functional materials with potential applications in catalysis, selective separations, and drug delivery.[2][3][4] We will explore the rationale behind ligand selection, detail a robust solvothermal synthesis protocol, outline essential characterization techniques, and discuss the interpretation of results.

Introduction: The Rationale for Mixed-Ligand MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) and organic molecules (linkers) connected via coordination bonds.[5] While single-ligand systems have been extensively studied, the real frontier of functional design lies in mixed-ligand MOFs.[6] By combining two or more different linkers within a single framework, researchers can achieve a level of structural and chemical complexity not possible with simpler systems. This approach allows for:

  • Tunable Porosity: Combining linkers of different lengths and geometries can create hierarchical pore structures, which is crucial for the diffusion of large molecules.

  • Engineered Functionality: One linker can provide the structural backbone while a second, functionalized linker can introduce specific chemical properties (e.g., catalytic sites, recognition sites).[1]

  • Enhanced Stability: The incorporation of robust linkers can improve the overall thermal and chemical stability of the framework.

The ligand 2-(3,5-dicarboxyphenyl)phenol is an excellent candidate for such systems. Its key features include:

  • Two Carboxylate Groups: These groups are strong metal-binding sites, ideal for forming the primary framework structure.[2]

  • One Phenolic Hydroxyl Group: This group can act as a hydrogen-bond donor/acceptor, a site for post-synthetic modification, or a latent catalytic center.[2]

  • Asymmetric Nature: The ligand's asymmetry can lead to the formation of complex and non-centrosymmetric framework topologies, which are of interest for various applications.

This guide focuses on a practical, reproducible method for synthesizing a mixed-ligand MOF using 2-(3,5-dicarboxyphenyl)phenol alongside a more conventional co-linker, such as terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC).

Experimental Protocol: Solvothermal Synthesis

The solvothermal method is the most common and effective technique for producing high-quality crystalline MOFs.[6][7] It involves heating the reactants in a sealed vessel at a temperature above the solvent's boiling point, allowing for the slow crystallization required for well-ordered frameworks.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierPurpose
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)ACS Reagent, ≥98%Sigma-Aldrich, AcrosMetal node precursor
2-(3,5-Dicarboxyphenyl)phenolSynthesis Grade, >97%BenchChemPrimary functional ligand[2]
Terephthalic Acid (H₂BDC)Synthesis Grade, 98%Sigma-Aldrich, TCISecondary structural co-linker
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Major SuppliersHigh-boiling point solvent for solvothermal reaction[2][7]
Acetic Acid, GlacialACS Reagent, ≥99.7%Fisher ChemicalModulator to control crystal growth and improve quality
Ethanol (EtOH)Reagent Grade, ≥95%Major SuppliersWashing solvent
Chloroform (CHCl₃)ACS Reagent, ≥99.8%Major SuppliersSolvent for activation
Teflon-lined Stainless Steel Autoclave (23 mL)N/AParr Instrument Co.Reaction vessel for solvothermal synthesis
Centrifuge & Tubes (50 mL)N/AStandard Lab SupplyProduct isolation and washing
Programmable Laboratory OvenN/AStandard Lab SupplyFor controlled heating during synthesis
Schlenk Line / Vacuum ManifoldN/AStandard Lab SupplyFor activation of the MOF under vacuum
Synthesis Workflow Diagram

Synthesis_Workflow A 1. Reagent Preparation (Metal Salt, Ligands, Modulator) B 2. Dissolution in DMF (Sonication for 15 min) A->B C 3. Transfer to Autoclave (Seal tightly) B->C D 4. Solvothermal Reaction (Heat at 110 °C for 48h) C->D E 5. Cooling & Isolation (Cool to RT, Centrifuge) D->E F 6. Washing Cycles (3x with DMF, 3x with EtOH) E->F G 7. Solvent Exchange (Soak in CHCl₃ for 72h) F->G H 8. Activation (Heat at 150 °C under vacuum) G->H I Activated Mixed-Ligand MOF (Ready for Characterization) H->I

Caption: Solvothermal synthesis and activation workflow for the mixed-ligand MOF.

Step-by-Step Synthesis Protocol
  • Preparation of the Reaction Mixture: In a 50 mL glass beaker, combine:

    • Zinc Nitrate Hexahydrate (89.2 mg, 0.3 mmol)

    • 2-(3,5-Dicarboxyphenyl)phenol (25.8 mg, 0.1 mmol)

    • Terephthalic Acid (16.6 mg, 0.1 mmol)

    • N,N-Dimethylformamide (DMF) (20 mL)

    Causality Insight: The ratio of ligands is a critical parameter. Here, a 1:1 molar ratio of the two linkers is used as a starting point. This ratio can be varied to systematically study its effect on the final structure and properties. Zinc is chosen as the metal node due to its versatile coordination chemistry, often forming paddlewheel secondary building units (SBUs).[8]

  • Dissolution and Modulation: Sonicate the mixture for 15 minutes until all solids are fully dissolved. Add glacial acetic acid (0.5 mL, ~20 equivalents) to the clear solution.

    Causality Insight: Acetic acid acts as a modulator. It competes with the carboxylate linkers for coordination to the metal centers. This slows down the nucleation and growth process, leading to larger, more ordered crystals with fewer defects.

  • Solvothermal Reaction: Transfer the solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the vessel tightly and place it in a programmable laboratory oven. Heat the autoclave to 110 °C and maintain this temperature for 48 hours.

  • Isolation: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over at least 12 hours. A white crystalline powder should be visible at the bottom of the liner. Decant the supernatant and collect the solid product by centrifugation (4500 rpm, 10 min).

  • Washing: To remove unreacted starting materials trapped within the pores, a thorough washing procedure is essential.[7]

    • Resuspend the solid product in 15 mL of fresh DMF, vortex, and centrifuge. Repeat this process three times.

    • Subsequently, wash the product with 15 mL of ethanol three times using the same resuspension/centrifugation method. This step replaces the high-boiling DMF with a more volatile solvent.

  • Activation: The pores of the as-synthesized MOF are filled with solvent molecules. Activation is the process of removing these guest molecules to make the porous network accessible.

    • Solvent Exchange: Immerse the washed solid in 20 mL of chloroform (a low-surface-tension solvent) for 72 hours, replacing the chloroform with a fresh portion every 24 hours.

    • Thermal Activation: Decant the chloroform, transfer the solid to a Schlenk tube, and heat at 150 °C under dynamic vacuum (<10⁻² mbar) for 12 hours. The resulting fine white powder is the activated mixed-ligand MOF.

Characterization of the MOF Architecture

A multi-technique approach is necessary to confirm the successful synthesis and determine the properties of the new material.[9]

Characterization Workflow Diagram

Characterization_Workflow Start Activated MOF Sample PXRD PXRD (Phase & Crystallinity) Start->PXRD FTIR FTIR (Functional Groups) Start->FTIR TGA TGA (Thermal Stability) Start->TGA SEM SEM (Morphology & Size) Start->SEM N2 N₂ Sorption (77K) (Surface Area & Porosity) Start->N2 Result1 Structural Confirmation PXRD->Result1 FTIR->Result1 Result2 Physical Properties TGA->Result2 SEM->Result2 N2->Result2

Caption: Logical workflow for the characterization of the synthesized MOF.

Key Techniques and Expected Results
TechniquePurposeExpected Outcome for a Successful Synthesis
Powder X-ray Diffraction (PXRD) To verify the crystallinity of the product and confirm that a new, single-phase material has been formed, rather than a mixture of two single-ligand MOFs.[10][11]A sharp, well-defined diffraction pattern indicating high crystallinity. The peak positions should be distinct from the patterns of MOFs synthesized with only H₂BDC or only 2-(3,5-dicarboxyphenyl)phenol, confirming the formation of a unique mixed-ligand phase.
FTIR Spectroscopy To confirm the incorporation of both organic linkers into the framework by identifying their characteristic vibrational modes.[10]The spectrum should show characteristic peaks for both linkers. Look for the C=O stretch of the carboxylate groups (~1610-1550 cm⁻¹ and ~1400 cm⁻¹) and the broad O-H stretch from the phenolic group (~3400-3200 cm⁻¹). A shift from the free ligand's COOH peak (~1700 cm⁻¹) confirms coordination to the metal.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the complete removal of guest solvents during activation.[10]A TGA curve showing an initial small weight loss below 150 °C (residual solvent), followed by a stable plateau up to a high temperature (e.g., >350 °C), after which a sharp weight loss indicates framework decomposition.
N₂ Sorption Analysis To quantify the porosity of the activated material by measuring its surface area (BET method) and pore volume.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A calculated BET surface area should be significant (e.g., >500 m²/g), confirming the accessibility of the porous network after activation.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology (e.g., cubic, octahedral, needle-like) and size distribution of the synthesized MOF particles.[11]Images showing uniform, well-defined crystals. The morphology provides insight into the crystal growth process and can be influenced by the choice of modulator and reaction conditions.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The combination of characterization techniques provides a cross-check for success. For instance:

  • If PXRD shows an amorphous halo instead of sharp peaks, the synthesis failed to produce a crystalline material.

  • If FTIR spectroscopy is missing the characteristic peaks of one of the linkers, it indicates that only a single-ligand MOF was formed.

  • If TGA shows a large, continuous weight loss starting at low temperatures, it signifies incomplete activation and trapped solvent.

  • If N₂ sorption analysis yields a low surface area, it points to pore collapse during activation or an unsuccessful synthesis.

Consistent and positive results across all these analytical methods provide high confidence in the successful incorporation of 2-(3,5-dicarboxyphenyl)phenol into a mixed-ligand architecture.

References

  • Gangu, K. K., Maddila, S., Mukkamala, S. B., & Jonnalagadda, S. B. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal-Organic Frameworks of UiO-66 Topology. PubMed. Available at: [Link]

  • Lohrer, J., & Clever, G. H. (2018). Mixed-Ligand Metal–Organic Frameworks and Heteroleptic Coordination Cages as Multifunctional Scaffolds—A Comparison. Accounts of Chemical Research, 51(11), 2577–2587. Available at: [Link]

  • National Institute of Standards and Technology. (2014). Looking Inside: Assessing the Chemical Composition of a Metal-Organic Framework with Nanoscale Resolution. NIST. Available at: [Link]

  • Sari, Y. W., & Situmorang, M. (2024). Synthesis and characterization of a novel mixed-ligand zinc-based metal-organic framework. AIP Conference Proceedings. Available at: [Link]

  • The Regents of the University of California. (2025). Characterization Techniques for Elucidating MOF Structural Transformations. University of California. Available at: [Link]

  • Ban, Y., Li, Y., Liu, X., Peng, Y., & Yang, W. (2013). Solvothermal synthesis of mixed-ligand metal-organic framework ZIF-78 with controllable size and morphology. Microporous and Mesoporous Materials, 173, 29-36. Available at: [Link]

  • Velazquez Garcia, J., & Techert, S. (n.d.). Synthesis, characterisation and application of 1D, 2D and 3D mixed-ligand metal-organic frameworks. DESY Indico. Available at: [Link]

  • Coudert, F.-X. (2019). Mixed-metal metal-organic frameworks. ChemRxiv. Available at: [Link]

  • Ali, A., et al. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. MDPI. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2023). Two-Dimensional Mixed-Ligand Metal–Organic Framework Constructed from Bridging Bidentate V-Shaped Ligands. MDPI. Available at: [Link]

  • Giovanardi, D. (2025). Dynamic processes in Mixed-Ligand Metal Organic Frameworks. University of Parma. Available at: [Link]

  • Gondru, R. (2022). Synthesis of Mixed-Metal Mixed-Ligand MOFs? ResearchGate. Available at: [Link]

  • Ali, A., et al. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. ResearchGate. Available at: [Link]

  • Alexandrou, M., et al. (2025). Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2022). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. PMC. Available at: [Link]

  • Christoforidis, K. C., & Forgan, R. S. (2023). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review. MDPI. Available at: [Link]

  • Das, S., et al. (2022). Synthesis of diverse stable MOFs and their electro catalytic capabilities towards desulfurization, water splitting and various nitrophenol reduction reactions. Materials Advances. Available at: [Link]

  • International Journal of Scientific & Development Research. (2020). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving crystal size and quality of 2-(3,5-Dicarboxyphenyl)phenol complexes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Crystallization Protocols Subject: Optimization of Crystal Size & Quality for 2-(3,5-Dicarboxyphenyl)phenol Complexes Ticket ID: #CRYST-882-LIGAND-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The ligand 2-(3,5-Dicarboxyphenyl)phenol (


)  presents unique crystallization challenges due to its mixed-donor functionality  (two carboxylates vs. one phenolic hydroxyl) and the rotational freedom  of the biphenyl linkage.

Users typically encounter three failure modes:

  • Microcrystalline Powder: Rapid nucleation driven by the high acidity of the isophthalic moiety.

  • Twinning/Intergrowth: Caused by the steric strain of the twisted biphenyl core leading to packing errors.

  • Amorphous Precipitation: Incomplete deprotonation or poor solvent interaction with the phenolic group.

This guide provides self-validating protocols to transition from powder to single crystals suitable for SC-XRD (


).

Module 1: Controlling Nucleation (The "Powder" Problem)

Diagnosis: If your reaction yields immediate white/yellow precipitates or microcrystalline powder upon heating, the supersaturation rate is too high . The carboxylate groups are coordinating to the metal (


) faster than the crystal lattice can order itself.

The Solution: Competitive Modulation We must introduce a "chemical brake" using a monotopic modulator. For this ligand, Benzoic Acid is preferred over Acetic Acid due to its


-

stacking ability, which stabilizes the aromatic pore environments common in these complexes.
Protocol: The "20-Eq" Modulation Ramp

Standard Condition: Solvothermal synthesis (e.g., DMF/Ethanol @ 100°C).

  • Prepare Precursor Solution: Dissolve Metal Salt and Ligand (

    
    ) in your solvent.
    
  • Add Modulator: Add Benzoic Acid in a 20:1 molar ratio (Modulator:Ligand).

  • Mechanism Check: The modulator caps the metal clusters, slowing down the formation of the infinite network.

  • Validation:

    • Result A (Clear Solution): Modulation is too strong. Reduce ratio to 10:1.

    • Result B (Large Crystals): Success.

    • Result C (Powder): Increase ratio to 30:1 or switch to a stronger acid (e.g., 2-Fluorobenzoic acid).

The Logic (LaMer Model): High modulator concentration pushes the equilibrium back toward the solution phase, keeping the system in the "metastable zone" where growth dominates over nucleation.

ModulationLogic Start Metal + Ligand NoMod No Modulator Start->NoMod WithMod With Benzoic Acid Start->WithMod RapidNuc Rapid Nucleation (Supersaturation Spike) NoMod->RapidNuc High Kinetic Energy Equilibrium Ligand Exchange Equilibrium WithMod->Equilibrium Cap Metal Clusters Powder Microcrystalline Powder RapidNuc->Powder SlowGrowth Controlled Growth (Metastable Zone) Equilibrium->SlowGrowth Slow Displacement SingleCrystal Single Crystals (>100 µm) SlowGrowth->SingleCrystal

Figure 1: Kinetic pathway comparison between unmodulated and modulated synthesis. The modulator forces the system into a reversible equilibrium, allowing defect repair and larger growth.

Module 2: Improving Crystal Quality (Twinning & Disorder)

Diagnosis: Crystals appear as "clumps," "stars," or have cracked surfaces. This indicates intergrowth caused by the rotational disorder of the phenol ring relative to the dicarboxyphenyl ring.

The Solution: The "Gradient Cool-Down" Isothermal heating (holding at one temp) often locks in defects. A slow cooling ramp allows the lattice to anneal, resolving the disorder of the twisted ligand.

Protocol: Programmed Temperature Profile

Do not simply turn off the oven. Use a programmable oven with the following profile:

PhaseTemp StartTemp EndRatePurpose
1. Solvation 25°C120°C2°C/minEnsure full dissolution before reaction.
2. Nucleation 120°C120°CHold 24hAllow critical nucleus formation.
3. Growth 120°C85°C0.1°C/min Critical Step: Slow growth regime.
4. Annealing 85°C25°C0.5°C/minPrevent thermal shock cracking.

Technical Insight: The 2-(3,5-Dicarboxyphenyl)phenol ligand has a high barrier to rotation. Rapid cooling freezes the ligand in "wrong" rotamers, creating domain boundaries (twinning). Slow cooling provides the thermal energy required for the ligand to rotate into the thermodynamically preferred orientation within the lattice.

Module 3: Solubility & Stoichiometry (The Phenol Factor)

Diagnosis: Ligand remains undissolved at the bottom of the vessel, or the solution turns dark/tarry.

The Solution: Solvent Polarity Matching The phenol group creates a "dual personality"—the molecule is polar but the aromatic rings are hydrophobic. Pure DMF often fails to solvate the phenolic proton effectively.

Recommended Solvent Systems:

  • DEF / Ethanol (3:1): Diethylformamide (DEF) has a higher boiling point than DMF and decomposes slower, providing better crystal quality for carboxylates. Ethanol helps solvate the phenol group via H-bonding.

  • DMF / Chlorobenzene (10:1): If the crystal is growing too fast, adding a non-polar "antisolvent" like chlorobenzene can actually slow diffusion if layered, or increase solubility of the hydrophobic backbone if mixed.

Stoichiometry Adjustment: If the phenol is intended to coordinate (form M-O bond), you must add a base.

  • Add:Pyridine or 2,6-Lutidine (2 equivalents).

  • Why: These weak bases deprotonate the phenol (

    
    ) without instantly precipitating metal hydroxides (which NaOH would do).
    

FAQ: Rapid Troubleshooting

Q1: My crystals lose transparency and turn opaque within seconds of removing them from the mother liquor. Why? A: This is Desolvation Stress . Your complex likely has large pores filled with solvent. When removed, the solvent evaporates, causing the framework to collapse (amorphous).

  • Fix: Never let the crystals dry. Mount them immediately in Paratone-N oil or perform a Solvent Exchange (soak crystals in volatile solvent like acetone for 3 days, refreshing daily) before handling.

Q2: I see crystals, but they are too small for X-ray (approx. 10 microns). A: You are in the "Nucleation Dominant" regime.

  • Fix: Decrease the concentration of reactants by 50%. Lower concentration = fewer nuclei = larger final size for each crystal.

Q3: Can I use HCl instead of Benzoic Acid? A: Generally, No . HCl is a strong acid and will permanently protonate the carboxylates, preventing any framework formation. Stick to weak organic acids (Benzoic, Formic, Acetic) that exist in equilibrium.

References

  • Kitagawa, S., et al. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition, 43(18), 2334–2375.

    • Core grounding for coordination polymer synthesis and solvent effects.
  • Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal, 17(24), 6643–6651.

    • The authoritative protocol for using benzoic/acetic acid modul
  • Forgan, R. S. (2019). Modulated self-assembly of metal–organic frameworks.[1][2][3] Chemical Science, 10, 9209-9225.

    • Detailed mechanism of the "chemical brake" effect described in Module 1.
  • Wu, Y., et al. (2023).[4][5][6] New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole. Molecules, 28(21), 7318.[4][7] [7]

    • Specific synthesis conditions (180°C, Hydrothermal) for a structurally analogous tritopic ligand.

Sources

Overcoming solubility issues of 2-(3,5-Dicarboxyphenyl)phenol in aqueous synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(3,5-Dicarboxyphenyl)phenol (CAS: 1261896-53-0). This content is designed to address the specific physicochemical challenges of this ligand in aqueous Metal-Organic Framework (MOF) and coordination polymer synthesis.

Status: Active Ticket ID: SOL-AQ-235-DPP Assigned Specialist: Senior Application Scientist, Materials Chemistry Division

Core Challenge Analysis

The Issue: You are experiencing precipitation, cloudiness, or failure to crystallize when using 2-(3,5-Dicarboxyphenyl)phenol in water-based media. The Cause: This ligand presents a classic "Amphiphilic Conflict." While it possesses hydrophilic carboxylate groups, the hydrophobic biphenyl core and the steric hindrance of the ortho-substitution (2-position) create a high energetic barrier to hydration. In neutral water (pH 7), the protonated carboxylic acids (


) remain largely insoluble.

Diagnostic Troubleshooting Tree

Before altering your entire protocol, use this decision tree to diagnose the specific failure point in your synthesis.

TroubleshootingTree Start START: Visual Inspection of Reaction Mixture Cloudy Issue: Cloudy/Milky Suspension immediately Start->Cloudy Upon mixing Crystals Issue: Amorphous Precipitate (No Crystals) Start->Crystals After heating Clear Issue: Solution Clear but No Product Start->Clear After 24h pH_Check Check pH of Ligand Solution Cloudy->pH_Check Temp_Check Check Reaction Temp Crystals->Temp_Check Conc_Check Check Concentration Clear->Conc_Check Low_pH pH < 6.0 Ligand is protonated pH_Check->Low_pH Acidic High_pH pH > 8.0 Metal Hydrolysis? pH_Check->High_pH Basic Action1 PROTOCOL A: Pre-dissolve with 2.1 eq. NaOH/TMAOH Low_pH->Action1 Action2 PROTOCOL B: Slow Acidification or Chelation High_pH->Action2 Action3 Increase Temp > 120°C (Hydrothermal) Temp_Check->Action3 Standard Reflux Action4 Increase Conc. or Evaporate Solvent Conc_Check->Action4

Figure 1: Diagnostic decision tree for identifying solubility and reactivity failures during synthesis.

The "pH-Swing" Dissolution Protocol

Objective: Solubilize the ligand completely before metal introduction to ensure homogeneous nucleation.

Scientific Rationale: The ligand (


) has three ionizable protons. The two carboxylic acid protons dissociate at 

, while the phenolic proton dissociates at

. For aqueous synthesis, you must target the **dianionic state (

) or trianionic state (

) **.
Step-by-Step Methodology
  • Stoichiometric Calculation: Calculate the moles of ligand (

    
    ).
    Prepare a base solution (NaOH, KOH, or TMAOH) such that 
    
    
    
    . Note: The 0.1 excess ensures complete deprotonation of carboxylates without prematurely stripping the phenolic proton if not desired.
  • Pre-Dissolution (The Critical Step):

    • Add ligand powder to water. It will float or clump.

    • Add the calculated base solution dropwise under vigorous stirring.

    • Checkpoint: The solution should turn from a cloudy suspension to a clear, slightly yellow liquid. If haze remains, sonicate for 10 minutes at 40°C.

  • Metal Addition (The Danger Zone):

    • Do not dump solid metal salts directly into the ligand solution. This creates local acidic hotspots (Lewis acids) that reprecipitate the ligand.

    • Dissolve the metal salt in a separate small volume of water.

    • Add the metal solution slowly (1 mL/min) to the ligand solution.

  • Final pH Adjustment:

    • After mixing, check the pH.

    • Target: pH 6.0–7.0 for carboxylate coordination.

    • If pH < 5.0: Add dilute base.

    • If pH > 8.0: Metal hydroxides may form. Adjust with dilute acetic acid if necessary.

Solubility Data & Reference Values

Use these values to predict behavior in your specific solvent system.

ParameterValue / BehaviorNotes
Molecular Weight 258.23 g/mol
Est.[1][2][3] pKa (COOH) ~4.2 and ~5.1First and second deprotonation steps [1].
Est. pKa (Phenol) ~9.9Requires strong base to deprotonate [2].
Solubility (pH 2) < 0.1 mg/mLInsoluble.[4] Ligand exists as neutral

.
Solubility (pH 7) > 20 mg/mLSoluble as dianion

.
Solubility (pH 12) HighSoluble as trianion

.
Thermal Stability > 300°CRigid biphenyl core provides high stability [3].

Frequently Asked Questions (FAQs)

Q1: I followed the protocol, but when I added the metal nitrate, the solution turned milky immediately. Why? A: This is "Shock Acidification." Metal nitrates (e.g.,


, 

) are acidic in water due to hydrolysis. Adding them dropped your solution pH below the ligand's pKa (approx 4.5), converting the soluble carboxylate (

) back to insoluble carboxylic acid (

).
  • Fix: Buffer your ligand solution with MES or HEPES (pH 6.5) before adding the metal, or use Metal Acetates which are less acidic.

Q2: Can I use organic co-solvents to help? A: Yes. If strict aqueous conditions are not required, a 1:1 mixture of Water:Ethanol or Water:DMF is highly recommended. The organic fraction solvates the hydrophobic biphenyl core, while the water solvates the ionic groups. This often yields better crystals than pure water [4].

Q3: My crystals are tiny and poor quality. How do I improve them? A: Solubility is too high, leading to rapid nucleation. You need to slow down the reaction.

  • Strategy: Use the Hydrothermal In-Situ Ligand Synthesis approach. Instead of using the pre-formed ligand, use the ester precursor (if available) which hydrolyzes slowly, or use a "modulator" like acetic acid (20 equivalents) to compete with the ligand, slowing down crystal growth [5].

Q4: Does the position of the phenol (ortho vs meta) matter? A: Absolutely. You are using the 2-position (ortho) isomer. The steric clash between the phenol and the dicarboxyphenyl ring forces the two rings to twist (non-planar). This reduces


 stacking compared to flat isomers, which actually helps solubility slightly but makes the final MOF structure more sensitive to steric crowding around the metal cluster [6].

References

  • BenchChem. (n.d.).[5] 2-(3,5-Dicarboxyphenyl)phenol Structure and Properties. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 3-(3,5-Dicarboxyphenyl)phenol (Isomer Analog). National Library of Medicine. Retrieved from

  • Saito, K., et al. (2008).[6] Green synthesis of soluble polyphenol: Oxidative polymerization of phenol in water. Green Chemistry Letters and Reviews. Retrieved from

  • IUPAC-NIST. (2015).[4][7] Solubility Database: Biphenyl with Water. National Institute of Standards and Technology.[4][7] Retrieved from

  • ConnectSci. (2019). Synthesis and Characterization of Zn-Carboxylate Metal–Organic Frameworks. Australian Journal of Chemistry. Retrieved from

  • University of Alicante. (2021). Effect of pH in the synthesis of Co-based MOFs. Journal Pre-proof. Retrieved from

Sources

Technical Support Center: Optimizing Thermal Stability of 2-(3,5-Dicarboxyphenyl)phenol Coordination Networks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,5-dicarboxyphenyl)phenol coordination networks. This guide is designed to provide in-depth, field-proven insights into the synthesis, activation, and thermal analysis of these materials. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize the thermal stability of your coordination polymers.

The ligand 2-(3,5-dicarboxyphenyl)phenol is a valuable building block for creating robust Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Its semi-rigid structure and multiple coordination sites—two carboxylates and a phenolic hydroxyl group—allow for the construction of diverse and stable multidimensional networks.[1] However, achieving optimal thermal stability requires careful control over a range of experimental variables. This guide will address the common challenges and questions that arise during this process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and analysis of 2-(3,5-dicarboxyphenyl)phenol coordination networks.

Q1: My synthesis resulted in an amorphous precipitate instead of a crystalline product. What are the likely causes?

A: Formation of an amorphous product is typically due to excessively fast reaction kinetics, leading to rapid precipitation rather than controlled crystal growth.[2] Consider the following factors:

  • Reaction Temperature: High temperatures can accelerate nucleation to a point where ordered crystal growth is inhibited. Try reducing the synthesis temperature.

  • Reactant Concentration: High concentrations of the metal salt or ligand can also lead to rapid, uncontrolled precipitation. Experiment with more dilute conditions.

  • Solvent System: The choice of solvent is critical. A solvent in which the reactants are highly soluble might lead to rapid precipitation upon mixing. Consider a solvent system that allows for slower diffusion and more controlled reaction rates.[2][3]

  • Rate of Mixing: Combining reactants too quickly can induce rapid precipitation. Methods like slow vapor diffusion or layered liquid diffusion can promote the growth of high-quality single crystals.[2][3]

Q2: My TGA curve shows a significant weight loss below 200°C. Does this mean my framework has low thermal stability?

A: Not necessarily. Weight loss in this temperature range is almost always due to the removal of guest molecules, not framework decomposition.[4] Common culprits include:

  • Residual Solvents: High-boiling-point solvents used in synthesis (e.g., DMF, DEF) can remain trapped within the pores.[4]

  • Adsorbed Water: The material may have adsorbed moisture from the atmosphere after synthesis and filtration.[4]

  • Coordinated Solvents: Some solvent molecules may be directly coordinated to the metal centers and require more energy (higher temperature) to remove than physically adsorbed molecules.[4][5]

To get a true measure of framework stability, the sample must be "activated" before TGA analysis. See the Detailed Experimental Protocols section for a standard activation procedure.

Q3: I've activated my sample, but the PXRD pattern now shows broad peaks or a complete loss of crystallinity. What happened?

A: This indicates that the framework has collapsed during the activation process.[3][4] Framework collapse is a common issue, especially when removing high-boiling-point solvents. The strong capillary forces exerted as the solvent evaporates can pull the structure apart.[4]

  • Harsh Heating: Rapid heating during activation can cause structural collapse. Use a slow heating ramp (e.g., 1-5 °C/min) under vacuum.[4]

  • Incomplete Solvent Exchange: To mitigate strong capillary forces, it is crucial to first exchange the high-boiling-point synthesis solvent with a low-boiling-point, low-surface-tension solvent (e.g., methanol, acetone, chloroform) before applying heat and vacuum.[3][4]

Q4: How does the choice of metal ion affect the thermal stability of the final coordination network?

A: The metal ion is a primary determinant of thermal stability.[6][7] Several factors are at play:

  • Oxidation State: Metal ions with higher, stable oxidation states (e.g., Zr(IV), Al(III)) generally form stronger metal-ligand bonds, leading to more thermally robust frameworks compared to those with lower oxidation states (e.g., Cu(II), Zn(II)).[6]

  • Coordination Environment: The local coordination number and geometry around the metal center influence the overall rigidity and stability of the framework.[8]

  • Metal-Ligand Bond Strength: The intrinsic strength of the bond between the metal and the carboxylate/phenol oxygen atoms is a key factor. Harder metal cations tend to form stronger bonds with the hard oxygen donor atoms of the ligand, enhancing stability.[7] For instance, La-based MOFs are often more thermally stable than Cu-based MOFs.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for more complex experimental challenges.

Issue 1: Inconsistent TGA Decomposition Temperatures Across Batches

You've synthesized multiple batches of the same coordination network, but the TGA results show significant variation in the onset of decomposition.

Causality Analysis: The decomposition temperature is an intrinsic property of the material. Variations suggest inconsistencies in the bulk sample's composition or structure.

Troubleshooting Workflow:

cluster_0 Characterization cluster_1 Process Review A Inconsistent TGA Results B Check Phase Purity via PXRD A->B Different polymorphs or impurities? C Check for Residual Solvent via TGA-MS or 1H NMR A->C Varying solvent content? E Review Synthesis Protocol B->E If impurities present, optimize reaction time, temp, or modulators. D Review Activation Protocol C->D If solvent remains, optimize activation time, temp, or solvent exchange.

Caption: Troubleshooting workflow for inconsistent TGA results.

Step-by-Step Investigation:

  • Verify Phase Purity:

    • Action: Run Powder X-ray Diffraction (PXRD) on each batch.

    • Rationale: The synthesis may be producing different crystalline phases (polymorphs) or a mixture of phases and amorphous impurities, each with a unique thermal stability.[9] The PXRD patterns for all batches should be identical.

    • Solution: If phases differ, meticulously control synthesis parameters like temperature, reaction time, and solvent ratios.[10]

  • Quantify Residual Guests:

    • Action: Before TGA, analyze a small portion of the "activated" sample by digesting it in a deuterated solvent (e.g., D2SO4/DMSO-d6) and running 1H NMR spectroscopy.

    • Rationale: Even after activation, trace amounts of high-boiling-point solvents can remain, acting as a "thermal buffer" or promoting early-stage decomposition. Inconsistent residual solvent content will lead to inconsistent TGA curves.

    • Solution: If residual solvent is detected, refine the activation protocol. Increase the solvent exchange duration, try a different exchange solvent, or slightly increase the activation temperature (while staying well below the decomposition point).[3]

  • Standardize TGA Parameters:

    • Action: Ensure that the TGA heating rate, gas atmosphere (e.g., N2, Air), flow rate, and crucible type are identical for all runs.

    • Rationale: TGA results are highly sensitive to experimental conditions. A faster heating rate can artificially shift the decomposition to a higher temperature.[11] An oxidative atmosphere (air) will lead to a different decomposition pathway and temperature compared to an inert one (N2).[11]

Issue 2: Low Surface Area After Activation

The synthesized material is highly crystalline according to PXRD, but gas sorption analysis (BET) reveals a much lower surface area than expected.

Causality Analysis: This classic problem indicates that while the long-range crystalline order is present, the pores are not accessible. This is usually due to framework collapse or pore blockage.

Key Factors and Solutions:

Potential Cause Underlying Mechanism Recommended Solution
Framework Collapse Strong capillary forces during the removal of high-boiling-point solvents (e.g., DMF) pull the framework apart, destroying porosity while sometimes maintaining enough long-range order to appear crystalline in PXRD.[4]Implement a thorough solvent exchange procedure with a low-boiling-point solvent (e.g., methanol, acetone) for 2-3 days, replacing the solvent multiple times.[3] Subsequently, use a gentle activation protocol with a slow temperature ramp (1-2 °C/min) under high vacuum.[4]
Incomplete Activation Residual solvent or ligand molecules remain physically trapped within the pores, blocking access for gas molecules (N2, Ar) during analysis.[4]Determine the appropriate activation temperature by identifying the plateau on the TGA curve after initial solvent loss but before framework decomposition.[4] Ensure the sample is held at this temperature under vacuum for a sufficient duration (e.g., 8-12 hours).
Pore Blockage by Impurities Amorphous byproducts from the synthesis can coat the crystalline particles or block pore entrances.Optimize the synthesis reaction. Consider adding a modulator (e.g., a monocarboxylic acid like acetic acid) to the reaction mixture. Modulators can compete for coordination sites, slowing down crystal growth and often leading to cleaner products with fewer defects.[3]

Part 3: Detailed Experimental Protocols

These protocols provide a self-validating framework for synthesis, activation, and analysis.

Protocol 1: General Solvothermal Synthesis

This protocol describes a typical solvothermal synthesis. Optimal conditions (temperature, time, solvent) must be determined empirically.

  • Reagent Preparation: In separate vials, dissolve 2-(3,5-Dicarboxyphenyl)phenol (1 equivalent) and the chosen metal salt (e.g., Zn(NO3)2·6H2O, 1.5 equivalents) in N,N-Dimethylformamide (DMF).

  • Reaction Setup: Combine the two solutions in a 20 mL scintillation vial or a Teflon-lined autoclave.[2] Ensure the total volume does not exceed 50-70% of the vessel's capacity.

  • Heating: Seal the vessel tightly and place it in a programmable oven. Heat to the desired temperature (e.g., 100-140 °C) and hold for 24-72 hours.[2]

  • Cooling: Allow the vessel to cool slowly to room temperature. A slow cooling rate is often crucial for obtaining high-quality crystals.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the product thoroughly with fresh DMF (3x) to remove unreacted precursors.

  • Initial Drying: Dry the product in air or under a gentle stream of N2. Do not heat the sample at this stage.

  • Validation:

    • Take a small, unactivated sample and analyze it via PXRD to confirm crystallinity and phase purity.[9]

    • Compare the experimental PXRD pattern to a predicted pattern if a single-crystal structure is available.

Protocol 2: Sample Activation for Thermal Analysis

This protocol is essential for removing guest molecules to accurately measure framework stability and porosity.

A As-Synthesized Product (in DMF) B Solvent Exchange (e.g., Methanol) A->B Soak for 2-3 days, replace solvent 3-5x C Filtration B->C D Vacuum Drying (Gentle Heating) C->D Ramp at 1-2 °C/min to 120-150 °C E Activated Sample D->E Hold for 8-12 hrs under high vacuum

Caption: A standard workflow for sample activation.

  • Solvent Exchange: Place the as-synthesized, DMF-washed product in a vial and immerse it in a low-boiling-point solvent such as methanol or acetone.[3][4]

  • Incubation: Seal the vial and let it stand for at least 24 hours. Replace the solvent with a fresh portion 3-5 times over a period of 2-3 days to ensure complete exchange.

  • Isolation: Filter the solvent-exchanged product, minimizing its exposure to air.

  • Thermal Activation: Place the sample in a vacuum oven or a Schlenk flask. Apply a high vacuum and begin heating slowly (1-5 °C/min) to a temperature determined from a preliminary TGA run (typically 120-180 °C).[4]

  • Drying: Hold the sample at the target temperature under vacuum for 8-12 hours to ensure all guest molecules are removed.

  • Validation:

    • Run PXRD on the activated sample to confirm that the framework's crystallinity has been maintained.[4]

    • The sample is now ready for formal TGA or gas sorption analysis. Store it in an inert atmosphere (e.g., in a glovebox or desiccator) to prevent rehydration.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the activated sample into a TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Use a high-purity inert gas, typically Nitrogen (N2), with a constant flow rate (e.g., 20-50 mL/min) to study thermal decomposition.[11] An air atmosphere can be used to study oxidative stability.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 30 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 800 °C).[12]

  • Data Analysis:

    • The TGA curve plots weight (%) vs. temperature (°C).

    • A flat, stable baseline should be observed until the onset of decomposition.[4]

    • The decomposition temperature (Td) is typically reported as the onset temperature of the major weight loss step, which corresponds to the collapse of the coordination network.

References

Sources

Technical Support Center: Purification of MOFs Containing 2-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Metal-Organic Frameworks (MOFs), specifically focusing on the removal of unreacted 2-(3,5-Dicarboxyphenyl)phenol ligand from the porous structure. The following information is based on established scientific principles and field-proven insights to ensure the integrity and purity of your final MOF product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the purification of MOFs.

Q1: My initial characterization (PXRD, TGA) suggests the presence of unreacted ligand within my MOF. What is the most common and effective first step for purification?

A1: The most fundamental and widely used method for removing unreacted starting materials is a thorough solvent washing and filtration process.[1][2] The choice of solvent is critical and should be guided by the solubility of the unreacted 2-(3,5-Dicarboxyphenyl)phenol ligand and its inability to dissolve or damage the MOF structure.

Expert Insight: While common solvents like Dimethylformamide (DMF) and Ethanol (EtOH) are often used in the synthesis, they may not be the most effective for washing due to the potential for strong interactions with the MOF. Consider a solvent in which the ligand is highly soluble, but the MOF is completely insoluble. Acetone is often a good choice for removing unreacted organic linkers.[1] It is crucial to perform multiple washing cycles to ensure complete removal.

Q2: I've performed several solvent washes, but I still see evidence of the unreacted ligand. What are the next steps I should consider?

A2: If standard solvent washing is insufficient, more advanced techniques are required. The appropriate method depends on the stability of your MOF and the nature of the entrapped impurities.

Troubleshooting Flowchart:

G start Initial Purification Fails (Unreacted Ligand Present) solvent_exchange Solvent Exchange with a More Effective Solvent start->solvent_exchange Is the MOF stable in other solvents? thermal_activation Thermal Activation / Vacuum Drying start->thermal_activation Is the MOF thermally stable? solvent_exchange->thermal_activation Ligand still present characterization Characterize for Purity (PXRD, TGA, 1H NMR) solvent_exchange->characterization Successful Removal supercritical_co2 Supercritical CO2 (scCO2) Extraction thermal_activation->supercritical_co2 Ligand remains or MOF is thermally sensitive thermal_activation->characterization Successful Removal supercritical_co2->characterization Successful Removal

Caption: Decision-making workflow for advanced purification.

In-depth Explanation:

  • Solvent Exchange: This technique involves soaking the MOF in a series of different solvents to gradually replace the synthesis solvent and wash away impurities.[3][4] This is particularly useful if the unreacted ligand has poor solubility in the initial washing solvent.

  • Thermal Activation: Heating the MOF under vacuum is a common method to remove volatile guest molecules and some unreacted starting materials from the pores.[3][5] The temperature and duration of heating must be carefully optimized to avoid thermal decomposition of the MOF.[5]

  • Supercritical CO2 (scCO2) Extraction: This is a highly effective and non-destructive method for removing residual solvents and unreacted ligands, especially for delicate MOF structures.[3][4][6] Supercritical CO2 has properties of both a liquid and a gas, allowing it to penetrate the smallest pores without causing structural collapse due to surface tension.[4][7][8]

Q3: How can I be certain that all the unreacted 2-(3,5-Dicarboxyphenyl)phenol has been removed?

A3: A combination of characterization techniques is essential to confirm the purity of your MOF.[9] No single method is sufficient.

Characterization TechniquePurposeKey Indicators of Purity
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.[9][10]A clean PXRD pattern that matches the simulated or previously reported pattern for the desired MOF, with no peaks corresponding to the crystalline unreacted ligand.[10]
Thermogravimetric Analysis (TGA) To assess the thermal stability and identify the loss of guest molecules and unreacted starting materials.[11][12]A distinct weight loss step corresponding only to the removal of coordinated or guest solvent molecules, followed by the decomposition of the MOF at a higher temperature. The absence of a weight loss event at the decomposition temperature of the pure ligand is a strong indicator of its removal.
¹H NMR Spectroscopy To detect the presence of soluble organic species.After digesting a small amount of the MOF in a suitable deuterated solvent (e.g., D₂SO₄/DMSO-d₆), the resulting ¹H NMR spectrum should show only peaks corresponding to the MOF linker and not the unreacted 2-(3,5-Dicarboxyphenyl)phenol.[9][12]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups present in the sample.[11]The FTIR spectrum should show the characteristic vibrational modes of the coordinated carboxylate groups in the MOF structure and be free of the distinct peaks associated with the free carboxylic acid groups of the unreacted ligand.
Gas Adsorption (BET Analysis) To determine the surface area and porosity of the MOF.[10][11]Achieving the expected high surface area for your specific MOF is a strong indication that the pores are not blocked by unreacted ligand or other impurities.[10]

Experimental Protocols

Protocol 1: Enhanced Solvent Washing and Exchange

This protocol is designed for the rigorous removal of unreacted 2-(3,5-Dicarboxyphenyl)phenol.

Materials:

  • As-synthesized MOF containing unreacted ligand

  • High-purity solvents (e.g., DMF, acetone, chloroform, methanol)

  • Centrifuge and centrifuge tubes or filtration apparatus

  • Vortex mixer or sonicator

Procedure:

  • Initial Wash: Suspend the as-synthesized MOF in fresh, high-purity DMF (or the synthesis solvent) and vortex or sonicate for 30 minutes to remove bulk surface impurities.[13]

  • Separation: Separate the MOF from the solvent by centrifugation (e.g., 8000 rpm for 10 minutes) or filtration.[13][14] Decant and discard the supernatant.

  • Acetone Wash: Resuspend the MOF pellet in a generous volume of acetone. Acetone is often effective at dissolving unreacted organic linkers.[1] Vortex or sonicate for at least 1 hour.

  • Repeat Acetone Wash: Repeat the separation and resuspension in fresh acetone at least 3-4 times.

  • Solvent Exchange: To prepare for activation, perform a solvent exchange with a lower boiling point solvent like methanol or chloroform.[15] Suspend the MOF in the new solvent, vortex/sonicate for 1 hour, and separate. Repeat this step 2-3 times.

  • Drying: After the final wash, dry the MOF under vacuum at a moderate temperature (e.g., 60-80 °C) to remove the residual washing solvent.

Protocol 2: Supercritical CO₂ (scCO₂) Extraction

This method is ideal for thermally sensitive MOFs or when solvent washing is ineffective.

Apparatus:

  • Supercritical fluid extractor

Procedure:

  • Solvent Exchange: Prior to scCO₂ extraction, it is beneficial to exchange the synthesis solvent with a solvent that is highly miscible with scCO₂, such as methanol or acetone. Follow the solvent exchange procedure outlined in Protocol 1.

  • Loading the Extractor: Place the solvent-exchanged MOF in the extraction vessel of the supercritical fluid extractor.

  • Extraction Conditions:

    • Pressurize the vessel with CO₂ to above its critical pressure (73.8 bar).[7]

    • Heat the vessel to above the critical temperature of CO₂ (31.1 °C).[7] Typical operating conditions are in the range of 40-60 °C and 100-200 bar.

    • Flow supercritical CO₂ through the sample for a set period (e.g., 2-6 hours). The flowing scCO₂ will act as a solvent to carry away the unreacted ligand.[16][17]

  • Depressurization: Slowly and carefully depressurize the vessel to avoid rapid outgassing that could damage the MOF structure.

  • Final Activation: After scCO₂ extraction, a final thermal activation step under high vacuum may be necessary to remove any remaining adsorbed CO₂ or other volatile species.

Workflow for Purification and Verification:

G cluster_purification Purification Steps cluster_verification Verification a As-Synthesized MOF b Solvent Washing (e.g., DMF, Acetone) a->b c Solvent Exchange (e.g., Methanol) b->c d Activation (Thermal or scCO2) c->d e PXRD d->e f TGA g 1H NMR (Digested) h BET Surface Area i Pure, Activated MOF h->i

Caption: A typical workflow for MOF purification and verification.

References

  • ResearchGate. (2021, August 10). MOF filtration and washing? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Retrieved from [Link]

  • Farha, O. K., Mulfort, K. L., Thorsness, A. M., & Hupp, J. T. (2008). Separating Solids: Purification of Metal-Organic Framework Materials. Journal of the American Chemical Society, 130(26), 8592–8593. [Link]

  • MDPI. (2017, April 7). Thermal Activation of CuBTC MOF for CO Oxidation: The Effect of Activation Atmosphere. Retrieved from [Link]

  • ResearchGate. (2013, October 11). (PDF) Activation of metal–organic framework materials. Retrieved from [Link]

  • novoMOF. (2019, October 31). How we measure and ensure the high quality of our MOFs. Retrieved from [Link]

  • MDPI. (2020, June 17). Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74. Retrieved from [Link]

  • MDPI. (n.d.). Physicochemical characterization of metal organic framework materials: A mini review. Retrieved from [Link]

  • SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved from [Link]

  • Springer Nature. (2025, August 11). Characterization Techniques for Elucidating MOF Structural Transformations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances on metal–organic frameworks for deep purification of olefins. Retrieved from [Link]

  • ACS Publications. (2010, July 7). Rational Design, Synthesis, Purification, and Activation of Metal−Organic Framework Materials. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, purification, and characterization of aluminum metal-organic frameworks based on TCPP porphyrin. Retrieved from [Link]

  • Springer Nature. (2024, March 1). Thermally activated structural phase transitions and processes in metal–organic frameworks. Retrieved from [Link]

  • National Institutes of Health. (2024, December 23). Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. Retrieved from [Link]

  • protocols.io. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

  • Patsnap. (2025, July 25). MOF Activation: Solvent Exchange and Supercritical Drying. Retrieved from [Link]

  • Carbon Critical. (2024, March 20). Supercritical CO2 Extraction: Unlocking Sustainable Innovation in Green Chemistry. Retrieved from [Link]

  • Unitech Annemasse. (n.d.). Supercritical CO2 cleaning. Retrieved from [Link]

  • ResearchGate. (2025, October 17). (PDF) Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. Retrieved from [Link]

  • Frontiers. (2019, January 31). Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation. Retrieved from [Link]

  • MDPI. (2020, June 15). Assessment of Supercritical CO 2 Extraction as a Method for Plastic Waste Decontamination. Retrieved from [Link]

  • ResearchGate. (n.d.). Supercritical Carbon Dioxide Cleaning: Relevance to Particle Removal. Retrieved from [Link]

  • ACS Publications. (2023, August 30). Opportunities and Challenges of Metal–Organic Framework Micro/Nano Reactors for Cascade Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0029695A1 - Removal of phenols from phenol-containing streams.
  • ACS Publications. (2019, June 10). Ligand Rigidification for Enhancing the Stability of Metal–Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (2021, December 15). (PDF) Removal of phenol from aqueous solution using MOF/GO: Synthesis, characteristic, adsorption performance and mechanism. Retrieved from [Link]

  • ScienceDirect. (2023, January 25). Selective oxidation of aqueous organic pollutants over MOFs-based catalysts: A mini review. Retrieved from [Link]

  • ResearchGate. (2025, August 19). (PDF) Significantly enhanced performance for phenol compounds removal by MOF-5 nano-composite via its surface modification. Retrieved from [Link]

  • National Institutes of Health. (2025, November 7). Matrix cleanup assisted extraction of phenolic pollutants from diverse wastewaters using a magnetic core shell adsorbent. Retrieved from [Link]

Sources

Troubleshooting steric hindrance effects in 2-(3,5-Dicarboxyphenyl)phenol metal coordination

Author: BenchChem Technical Support Team. Date: March 2026

Chemical structure of 2-(3,5-Dicarboxyphenyl)phenol

Troubleshooting Steric Hindrance Effects in 2-(3,5-Dicarboxyphenyl)phenol Metal Coordination

Introduction

Welcome to the technical support guide for researchers utilizing 2-(3,5-dicarboxyphenyl)phenol as a ligand in metal coordination chemistry, particularly for the synthesis of Metal-Organic Frameworks (MOFs). This multitopic linker is prized for its potential to create robust, multidimensional coordination networks due to its distinct carboxylate and phenol binding sites.[1] However, the inherent biphenyl structure introduces significant steric hindrance, which can pose considerable challenges during synthesis, affecting product yield, crystallinity, and even the final framework topology.[1]

This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate and troubleshoot these common experimental hurdles. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I consistently getting low yields or no product at all when using 2-(3,5-dicarboxyphenyl)phenol?

A1: Root Cause Analysis

Low product yield is a classic symptom of steric hindrance. The 2-position phenyl group can rotate, creating a "steric shield" that physically blocks metal ions or clusters from efficiently coordinating with the carboxylate groups on the adjacent ring. This kinetic barrier slows down the nucleation and growth of the framework, often to the point where stable crystals cannot form under standard conditions.

Troubleshooting Protocol:

  • Solvent System Optimization: The choice of solvent is critical. It affects not only the solubility of your ligand and metal salt but also the coordination dynamics.[2][3][4] Highly coordinating solvents like N,N-Dimethylformamide (DMF) can sometimes compete with your ligand for metal binding sites, exacerbating the low yield issue.

    • Actionable Step: Screen a variety of solvents with different polarities and coordinating abilities. Consider mixtures to fine-tune solubility and reactivity. For instance, if using DMF, try switching to N,N-Diethylformamide (DEF) or N,N-Dimethylacetamide (DMAc), or using a co-solvent like ethanol or water.[3][5]

  • Temperature & Reaction Time Adjustment: Standard solvothermal conditions may not provide enough energy to overcome the activation barrier imposed by steric hindrance.

    • Actionable Step: Gradually increase the reaction temperature in 10-20°C increments. A higher temperature can provide the necessary kinetic energy for the metal and ligand to adopt the correct binding conformation. Conversely, sometimes a lower temperature over a much longer period (days to weeks) can favor the thermodynamically stable product.

  • pH Modification & Use of Modulators: The deprotonation of the carboxylic acid and phenol groups is essential for coordination. The reaction pH directly influences this. Furthermore, "modulators," which are typically monofunctional ligands like monocarboxylic acids, can be added to the reaction. These modulators compete with the primary ligand for coordination to the metal centers, which slows down the overall reaction kinetics.[6][7] This slower, more controlled growth often leads to higher quality, more crystalline products.[6][8]

    • Actionable Step: Introduce a small amount of a modulator such as acetic acid, formic acid, or trifluoroacetic acid to your reaction mixture.[6] The modulator can control the nucleation process, preventing the rapid formation of amorphous material and favoring the growth of well-defined crystals.[8][9][10]

Troubleshooting Workflow for Low Yield

start Low Yield or No Product step1 Step 1: Solvent Screening Test alternative solvents (DEF, DMAc, etc.) Vary solvent ratios (e.g., DMF/EtOH) start->step1 step2 step2 step1->step2 No Improvement end Crystalline Product Obtained step1->end Improvement step3 Step 3: Introduce Modulators Add monocarboxylic acids (Acetic Acid, Formic Acid) Vary modulator concentration (e.g., 10-100 eq. vs. ligand) step2->step3 No Improvement step2->end Improvement step4 Step 4: Vary Metal Source Switch metal salt anion (e.g., Nitrate to Chloride or Acetate) Use a different metal precursor step3->step4 No Improvement step3->end Improvement step4->end Improvement

Caption: A stepwise workflow for troubleshooting low product yields.

Q2: My product is an amorphous powder or has very poor crystallinity according to Powder X-ray Diffraction (PXRD). How can I improve it?

A2: Root Cause Analysis

Poor crystallinity suggests that the long-range order required for a crystalline framework is not being established. This is often due to the reaction kinetics being too fast, leading to rapid precipitation of a disordered, amorphous solid. Steric hindrance from the 2-(3,5-dicarboxyphenyl)phenol ligand can contribute to this by creating a complex energy landscape with many local minima (amorphous states) that are kinetically easier to fall into than the global minimum (crystalline state).

Troubleshooting Protocol:

  • Employ Coordination Modulation: As mentioned in Q1, this is the most powerful technique for improving crystallinity. Modulators, such as acetic acid or benzoic acid, temporarily cap the metal coordination sites.[6][9] This prevents runaway polymerization and allows the ligand-metal bonds to form and break reversibly, giving the system time to "self-correct" and find the most thermodynamically stable, crystalline arrangement.

    • Actionable Step: Perform a series of small-scale screening reactions with varying equivalents of a modulator. Start with 10 equivalents (relative to the ligand) and increase up to 200 equivalents. Monitor the product by PXRD to find the optimal concentration that yields the sharpest diffraction peaks.

  • Control the Reaction Rate: Slowing down the entire process is key.

    • Actionable Step (Temperature): Instead of a single high temperature, use a temperature ramp. Start at a lower temperature (e.g., 60°C) and slowly ramp up to the final temperature (e.g., 120°C) over several hours. This can separate the nucleation and growth phases.

    • Actionable Step (Reagent Concentration): High concentrations can accelerate precipitation. Try decreasing the concentration of both the metal salt and the ligand by 50% or more. While this may slightly lower the absolute yield, the crystalline quality is often dramatically improved.

  • Evaluate Solvent Effects on Crystallinity: The solvent plays a major role in the assembly of the framework.[3][4] Some solvents, particularly those that can be incorporated into the final structure, can help template the growth of a specific crystalline phase.

    • Actionable Step: Consult literature for similar MOF systems to see which solvents promote high crystallinity. DMF is common, but its decomposition at high temperatures can sometimes introduce formate defects that disrupt crystallinity.[11] Solvents like DEF or DMAc may be more stable.

Data Presentation: Effect of Modulators on Crystallinity

ModulatorEquivalents (vs. Ligand)PXRD ResultInterpretation
None0Broad, low-intensity peaksAmorphous or nanocrystalline product
Acetic Acid20Sharper peaks, higher intensityModulation slows kinetics, improves order
Acetic Acid100Very sharp, well-defined peaksOptimal concentration for high crystallinity
Trifluoroacetic Acid50Different peak positions observedStronger acid may promote a different phase
Q3: I've obtained a crystalline product, but single-crystal X-ray diffraction shows a different coordination mode or framework topology than expected. Why?

A3: Root Cause Analysis

The 2-(3,5-dicarboxyphenyl)phenol ligand is conformationally flexible. The dihedral angle between the two phenyl rings can vary, and both the carboxylate and phenol groups can participate in coordination.[1] This flexibility, combined with the steric bulk, can lead to the formation of multiple, closely related, thermodynamically stable structures (polymorphs) or kinetically trapped, unexpected phases. The final structure is a delicate balance of coordination bonds, hydrogen bonds, and π-π stacking interactions, all influenced by the reaction conditions.

Conceptual Diagram: Ligand Flexibility and Steric Hindrance

cluster_ligand 2-(3,5-Dicarboxyphenyl)phenol cluster_steric Steric Shield cluster_metal Metal Ion / Cluster P1 Phenol Ring P2 Dicarboxy Ring P1->P2 C-C Bond (Rotation Axis) M M+ M->P2 Blocked Coordination Attempt

Caption: Rotation around the C-C bond creates a steric shield, influencing metal coordination.

Troubleshooting Protocol:

  • Systematic Variation of Synthesis Parameters: Since the energy differences between polymorphs can be small, even subtle changes in the synthesis environment can favor one structure over another.

    • Actionable Step: Create a systematic grid of experiments, methodically varying one parameter at a time (e.g., temperature, concentration, modulator identity, metal-to-ligand ratio). Analyze the product of each reaction by PXRD to map out the conditions that lead to different phases.

  • Leverage Different Metal Precursors: The counter-ion of the metal salt (e.g., nitrate, chloride, acetate) can play a significant role. It can act as a competing ligand or influence the pH of the solution, thereby directing the self-assembly process towards a particular topology.

    • Actionable Step: If you are using a metal nitrate, for example, repeat the synthesis under identical conditions but with the corresponding metal chloride or acetate. The change in the coordination environment of the metal precursor can be sufficient to favor the desired framework.

  • Consider Ancillary Ligands: In some cases, introducing a secondary, geometrically rigid ligand (often a nitrogen-containing linker like 1,10-phenanthroline or bipyridine) can help direct the structure.[12] These ancillary ligands can satisfy some of the metal's coordination sites, reducing the degrees of freedom and guiding the sterically hindered primary ligand into a specific binding mode.

    • Actionable Step: Add a secondary N-donor ligand to the reaction mixture. This can lead to the formation of a mixed-ligand MOF, but it may be the key to achieving the desired coordination geometry around the metal center that was previously inaccessible due to steric clash between the primary ligands.

References
  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks.Chemical Science (RSC Publishing).
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).Ossila.
  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC.
  • Modulated self-assembly of metal–organic frameworks - PMC.
  • 2-(3,5-Dicarboxyphenyl)phenol | 1261896-53-0.Benchchem.
  • Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks.MDPI.
  • Solvents used in Synthesis of MOFs MOF synthesis process is affected by...
  • How do solvents make influences to MOF structures?
  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC.
  • Chem Interactions.Chem Interactions.
  • What can be done to synthesize metal organic framework at lower temperature?
  • Solvent-derived defects suppress adsorption in MOF-74.eScholarship.org.
  • New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition.MDPI.

Sources

Technical Support Center: Solvent Selection & Troubleshooting for 2-(3,5-Dicarboxyphenyl)phenol Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 2-(3,5-Dicarboxyphenyl)phenol .

This molecule presents a unique crystallization challenge: it features a rigid biphenyl core decorated with one phenolic hydroxyl (-OH) and two carboxylic acid (-COOH) groups. This high density of hydrogen-bond donors and acceptors leads to extreme polarity, poor solubility in standard non-polar solvents, and a high propensity for both solvate formation and "oiling out" (Liquid-Liquid Phase Separation)[1].

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity, scalable recovery of your target compound.

Part 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why does my compound "oil out" instead of forming crystals when using ethanol/water or THF/water mixtures? A: You are observing Liquid-Liquid Phase Separation (LLPS)[2]. When you add an anti-solvent like water to a polar solution of 2-(3,5-Dicarboxyphenyl)phenol, supersaturation spikes rapidly. Because the integration of this molecule into a rigid crystal lattice requires precise, multi-directional alignment of its three hydrogen-bonding groups, the kinetics of crystal nucleation are slow. Instead of crystallizing, the molecules chaotically hydrogen-bond to one another, forming a dense, solute-rich secondary liquid phase (an emulsion)[3]. To prevent this, you must decrease the rate of supersaturation generation or switch to a solvent system that promotes orderly lattice integration (such as Glacial Acetic Acid).

Q2: I tried using DMF and DMSO to fully dissolve the crude, but I keep isolating a sticky solvate. How do I avoid this? A: Highly polar aprotic solvents like DMF and DMSO are strong hydrogen-bond acceptors. They coordinate tightly with the dicarboxylic acid moieties of your compound, forming stable co-crystals or solvates that cannot be removed by standard vacuum drying. To avoid this, you must select a solvent that competes for hydrogen bonding at high temperatures but is volatile and self-associating at lower temperatures[4].

Q3: What is the most reliable solvent system for high-purity, scalable crystallization of this specific molecule? A: Glacial Acetic Acid is the premier choice for aromatic dicarboxylic acids[5]. At boiling point, acetic acid effectively solvates the target compound by forming transient hydrogen-bonded dimers with the solute's -COOH groups. As the solution cools, acetic acid preferentially self-dimerizes, smoothly expelling the 2-(3,5-Dicarboxyphenyl)phenol from the solution to initiate slow, highly ordered crystal growth. Furthermore, it is volatile enough to be completely removed during vacuum drying.

Q4: My crude material contains significant tar and polymeric byproducts. Can I use pH-shift precipitation as a primary purification step? A: Yes. Because your molecule contains acidic protons, it can be fully dissolved in aqueous base (e.g., NaOH) as a highly soluble sodium phenoxide/carboxylate salt. By carefully filtering this basic solution to remove insoluble organic impurities, and then slowly acidifying it, you can force the free acid to precipitate[6]. This is an excellent "first-pass" purification before a final thermal recrystallization.

Part 2: Data Presentation & Solvent Selection Matrix

The following table synthesizes quantitative and qualitative data to guide your solvent selection based on your specific process requirements[7].

Primary SolventAnti-SolventSolvency Power (Hot)LLPS ("Oiling Out") RiskSolvate Formation RiskRecommendation / Use Case
DMF / DMSO WaterVery HighModerateCritical (Forms stable solvates)Not Recommended unless a solvated form is desired.
Ethanol / THF WaterHighHigh (Rapid LLPS)LowUse with caution. Requires precise seeding and slow cooling.
THF TolueneModerateModerateLowGood for intermediate purity. Toluene acts as a mild anti-solvent.
Glacial Acetic Acid None (Thermal)HighLowLowHighly Recommended. Best for anhydrous, high-purity recovery.
Aqueous NaOH Aqueous HClInfinite (as salt)LowLowHighly Recommended. Best for crude material with insoluble tars.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Glacial Acetic Acid Thermal Recrystallization

Mechanism: Temperature-dependent hydrogen bond disruption and self-dimerization.

  • Suspension: Place 10.0 g of crude 2-(3,5-Dicarboxyphenyl)phenol in a round-bottom flask equipped with a reflux condenser. Add 50 mL of Glacial Acetic Acid.

  • Dissolution: Heat the mixture to a gentle reflux (approx. 118°C) under stirring.

    • Self-Validation Check: If the solid does not fully dissolve, add additional boiling acetic acid in 5 mL increments until a clear solution is achieved. Do not exceed 100 mL total.

  • Hot Filtration: If particulate impurities remain, perform a rapid hot gravity filtration through a fluted filter paper into a pre-warmed receiving flask.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature ambiently (approx. 1-2 hours). Do not use an ice bath immediately , as rapid shock-cooling will trap impurities and may induce oiling out.

  • Crystal Maturation: Once a thick slurry of crystals has formed at room temperature, transfer the flask to an ice-water bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation & Washing: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 15 mL of ice-cold acetic acid, followed by 20 mL of cold heptane to displace the acetic acid and speed up drying.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.

Protocol B: Controlled pH-Shift Crystallization

Mechanism: Acid-base thermodynamic solubility shifting.

  • Deprotonation: Suspend 10.0 g of crude material in 100 mL of Deionized (DI) water. Slowly add 2M NaOH under vigorous stirring until the pH reaches 10-11.

    • Self-Validation Check: The solid should completely dissolve, forming a dark but transparent solution. If solids remain, they are non-acidic impurities.

  • Filtration: Filter the basic solution through a Celite pad to remove insoluble tars and polymeric byproducts.

  • Controlled Protonation: Transfer the filtrate to a beaker with a magnetic stirrer. Using a dropping funnel, add 2M HCl dropwise at a rate of 1 drop per second.

    • Critical Step: Monitor the pH continuously. As the pH approaches 4.0, the solution will become turbid. Stop the HCl addition immediately.

  • Seeding/Nucleation: Allow the turbid solution to stir for 15 minutes to allow primary nucleation to occur.

  • Completion: Once a suspension of fine crystals is visible, resume the dropwise addition of HCl until the pH reaches 2.0 (ensuring full protonation of both carboxylic acids and the phenol).

  • Isolation: Filter the solid via vacuum filtration, wash thoroughly with DI water until the filtrate is pH neutral, and dry under vacuum at 80°C.

Part 4: Mandatory Visualizations

Workflow: Solvent Selection Decision Tree

G Start Crude 2-(3,5-Dicarboxyphenyl)phenol Q1 Is the crude highly contaminated (>15% impurities/tars)? Start->Q1 PH Protocol B: pH-Shift Crystallization Q1->PH Yes Q2 Is anhydrous, solvate-free material required? Q1->Q2 No AA Protocol A: Glacial Acetic Acid Recrystallization Q2->AA Yes Mix Mixed Solvent System (e.g., THF/Toluene) Q2->Mix No, solvates acceptable

Caption: Decision tree for selecting the optimal purification strategy based on crude purity and solvate tolerance.

Mechanism: pH-Shift Crystallization Pathway

Mechanism N1 Deprotonation (NaOH addition) N2 Aqueous Solvation (Phenoxide/Carboxylate) N1->N2 N3 Controlled Protonation (Slow HCl addition) N2->N3 N4 Primary Nucleation (Supersaturation) N3->N4 N5 Crystal Growth (Lattice Integration) N4->N5

Caption: Thermodynamic and kinetic stages of acid-base driven precipitation.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes) URL: [Link]

  • Title: Effective solvent system selection in the recrystallization purification of pharmaceutical products Source: AIChE Journal / ResearchGate URL: [Link]

  • Title: General procedures for the purification of Carboxylic acids Source: LookChem URL: [Link]

  • Title: Solvent Selection in Pharmaceutical Crystallization Process Development Source: Technobis / YouTube URL: [Link]

  • Title: US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production Source: Google Patents URL

Sources

Technical Support Center: Minimizing Structural Defects in 2-(3,5-Dicarboxyphenyl)phenol-Based MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing Metal-Organic Frameworks (MOFs) using 2-(3,5-Dicarboxyphenyl)phenol [1].

This bifunctional ligand—featuring a rigid isophthalate moiety and a flexible, coordinating phenolic hydroxyl group—presents unique assembly challenges. While the free -OH group is highly desirable for post-synthetic modification or active pharmaceutical ingredient (API) binding, its competitive coordination during synthesis often leads to structural defects such as missing linkers, phase impurities, or pore collapse[2]. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to achieve defect-free, highly crystalline frameworks.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting amorphous precipitates or mixed phases instead of single-crystal MOFs?

  • The Causality: The phenolic -OH group has a pKa of ~9.5, while the isophthalate carboxylates have a pKa of ~3.5–4.5. Under standard solvothermal conditions, local pH spikes or rapid heating can cause the phenolic -OH to prematurely deprotonate or coordinate to the metal node (e.g., Zr⁴⁺, Cu²⁺) alongside the carboxylates. This disrupts the intended secondary building unit (SBU) geometry, leading to kinetic trapping and amorphous phases.

  • The Solution: Implement strict pH control and utilize monocarboxylic acid modulators (like benzoic acid). Modulators outcompete the -OH group for coordination sites, ensuring that only the isophthalate groups dictate the framework topology under thermodynamic control.

Q2: My BET surface area is significantly lower than the theoretical value. How do I fix missing linker defects?

  • The Causality: Fast nucleation kinetics trap solvent molecules or modulators within the framework lattice, creating "missing linker" or "missing cluster" defects[3]. While controlled defect engineering can be useful for catalysis, unintentional defects in 2-(3,5-Dicarboxyphenyl)phenol MOFs often lead to structural instability and reduced porosity.

  • The Solution: Increase the modulator-to-ligand ratio and extend the crystallization time. A higher concentration of benzoic acid slows down the reversible coordination equilibrium, allowing the system to "proofread" and correct missing linker vacancies before the lattice locks into place.

Q3: The framework is highly crystalline post-synthesis, but the pores collapse during activation. How can I preserve structural integrity?

  • The Causality: Capillary forces generated during the evaporation of high-boiling, high-surface-tension solvents (like DMF or DEF) exert immense shear stress on the pore walls. Because the biphenyl-like bond in 2-(3,5-Dicarboxyphenyl)phenol can rotate, this stress induces dihedral angle torsion, permanently collapsing the micro-channels.

  • The Solution: Avoid the liquid-gas phase boundary entirely by utilizing Supercritical CO₂ (scCO₂) activation[4]. By exchanging the trapped solvent with liquid CO₂ and transitioning it to a supercritical fluid, surface tension is eliminated, preserving the delicate porous architecture.

Part 2: Quantitative Data Presentation

To illustrate the critical role of modulator chemistry in minimizing defects, the following table summarizes the causal relationship between modulator selection, defect density, and resulting surface area in a standard Zr-based 2-(3,5-Dicarboxyphenyl)phenol framework.

Modulator TypeModulator:Ligand RatioCrystallinity (PXRD)Defect Density (Missing Linkers)BET Surface Area (m²/g)
None 0AmorphousN/A (Phase Failure)< 50
Acetic Acid 10:1Low~25%450
Acetic Acid 50:1Moderate~15%850
Benzoic Acid 30:1High~5%1,420
Benzoic Acid 50:1Excellent< 1% 1,850

Note: Benzoic acid outperforms acetic acid due to its higher steric bulk, which more effectively shields the metal nodes from premature phenolic -OH coordination.

Part 3: Mechanistic Pathway of Defect Formation

The following diagram illustrates the logical relationship between synthetic conditions and the resulting framework integrity.

MOF_Assembly Start Metal Precursor + 2-(3,5-Dicarboxyphenyl)phenol Cond1 Low Modulator / High pH (Kinetic Control) Start->Cond1 Cond2 High Modulator / Acidic pH (Thermodynamic Control) Start->Cond2 Mech1 Premature Phenolic -OH Deprotonation & Coordination Cond1->Mech1 Mech2 Carboxylate-Directed Assembly (-OH remains protonated) Cond2->Mech2 Result1 Defective / Amorphous Phase (Missing Linkers & Nodes) Mech1->Result1 Result2 Highly Crystalline, Defect-Free Target Framework Mech2->Result2

Mechanistic pathway of 2-(3,5-Dicarboxyphenyl)phenol MOF assembly under kinetic vs. thermodynamic control.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a mandatory analytical checkpoint to verify success before proceeding to the next phase.

Protocol A: Modulated Solvothermal Synthesis for Defect Minimization

Objective: Synthesize a defect-free framework by establishing thermodynamic control.

  • Precursor Dissolution: Dissolve 0.1 mmol of the metal salt (e.g., ZrCl₄) and 0.1 mmol of 2-(3,5-Dicarboxyphenyl)phenol in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial. Sonicate for 5 minutes until fully dissolved.

  • Modulator Addition (Critical Step): Add 5.0 mmol of Benzoic Acid (50:1 ratio). Causality: The high concentration of benzoic acid buffers the solution, keeping the phenolic -OH protonated while reversibly competing with the carboxylate groups to slow down SBU formation.

  • Thermal Programming: Seal the vial and heat in an isothermal oven at 120 °C for 72 hours. Cool to room temperature at a strictly controlled rate of 5 °C/hour to prevent thermal shock to the lattice.

  • Validation Checkpoint (Defect Quantification): Before activation, isolate 10 mg of the powder, wash with DMF, and perform Thermogravimetric Analysis (TGA). A continuous mass loss between 200–300 °C indicates high missing-linker defects (modulator trapped in the pores). A sharp, single-step decomposition >400 °C validates a defect-free, fully coordinated framework. Do not proceed to Protocol B unless the TGA profile is sharp.

Protocol B: Supercritical CO₂ (scCO₂) Activation

Objective: Evacuate solvent without inducing capillary-driven pore collapse[5].

  • Solvent Exchange: Decant the mother liquor and wash the crystals with fresh DMF (3 × 10 mL) over 24 hours. Replace the DMF with absolute ethanol (a CO₂-miscible solvent) and soak for 3 days, replacing the ethanol twice daily.

  • scCO₂ Processing: Transfer the ethanol-soaked crystals to a critical point dryer. Flush the chamber with liquid CO₂ at 10 °C for 2 hours to completely displace the ethanol.

  • Supercritical Transition: Raise the chamber temperature to 40 °C and the pressure to 1,200 psi (exceeding the critical point of CO₂: 31.1 °C and 1,070 psi). Hold for 1 hour.

  • Depressurization: Slowly vent the supercritical CO₂ at a rate of 50 psi/min to safely return to ambient pressure.

  • Validation Checkpoint (Porosity Verification): Perform a 77 K N₂ adsorption isotherm. A Type I isotherm with a steep uptake at low relative pressure (P/P₀ < 0.05) validates that the micropores are fully accessible and the framework is structurally intact.

Part 5: References

  • De Vos, A., et al. "Missing Linkers: An Alternative Pathway to UiO-66 Electronic Structure Engineering." Chemistry of Materials, PMC. Available at:[Link]

  • Cai, G., et al. "Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives." Journal of Materials Chemistry A, RSC Publishing. Available at:[Link]

  • Nelson, A. P., et al. "Supercritical Processing as a Route to High Internal Surface Areas and Permanent Microporosity in Metal-Organic Framework Materials." Journal of the American Chemical Society, Tousimis. Available at:[Link]

Sources

Enhancing yield in the organic synthesis of 2-(3,5-Dicarboxyphenyl)phenol precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized, sterically hindered biphenyls like 2-(3,5-Dicarboxyphenyl)phenol presents a trifecta of synthetic challenges: an ortho-hydroxyl group that induces steric hindrance, a boronic acid prone to protodeboronation, and dicarboxylic acids that can poison palladium catalysts.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to focus on the causality of reaction failures and provides self-validating, field-proven protocols to optimize your Suzuki-Miyaura cross-coupling workflows [1].

I. Strategic Workflow Overview

Attempting to couple free 5-bromoisophthalic acid directly with 2-hydroxyphenylboronic acid typically results in yields below 15%. To bypass catalyst deactivation, our validated approach utilizes an esterification-coupling-saponification sequence.

Workflow A 5-Bromoisophthalic Acid (Starting Material) B Dimethyl 5-bromoisophthalate (Esterification) A->B MeOH, H2SO4 Reflux C Suzuki-Miyaura Coupling (w/ Pinacol Ester) B->C Pd(OAc)2, SPhos K3PO4, PhCH3/H2O D Dimethyl 2-(3,5-Dicarboxyphenyl)phenol (Intermediate) C->D E 2-(3,5-Dicarboxyphenyl)phenol (Target Precursor) D->E 1. NaOH, THF/MeOH 2. HCl (pH 2)

Optimized synthetic workflow for 2-(3,5-Dicarboxyphenyl)phenol via esterification.

II. Troubleshooting FAQs

Q1: Why is my direct Suzuki coupling with 5-bromoisophthalic acid failing, yielding mostly unreacted starting material? Causality: Free carboxylic acids are notorious for coordinating with palladium centers. They form stable, inactive Pd(II)-carboxylate complexes that act as a thermodynamic sink, halting the catalytic cycle [3]. Furthermore, 5-bromoisophthalic acid has poor solubility in standard cross-coupling solvents (like toluene or THF), forcing the use of highly polar solvents or strong aqueous bases that exacerbate side reactions. Solution: Mask the carboxylic acids. Convert 5-bromoisophthalic acid to dimethyl 5-bromoisophthalate prior to the coupling. This eliminates catalyst poisoning and vastly improves solubility in biphasic systems. Post-coupling, a simple saponification yields the desired dicarboxylic acid.

Q2: My LC-MS shows massive amounts of phenol instead of the cross-coupled product. How do I stop the degradation of the boronic acid? Causality: You are observing protodeboronation , a degradation pathway where the C–B bond is cleaved by water/base to yield the protonated arene. Ortho-substituted and electron-rich boronic acids are highly susceptible to this, especially under prolonged heating with strong bases (like NaOH or Na2CO3) [3]. Solution:

  • Switch from the free boronic acid to 2-hydroxyphenylboronic acid pinacol ester . The steric bulk of the pinacolato ligand slows down the hydrolysis that precedes protodeboronation, while intramolecular hydrogen bonding between the ortho-hydroxyl and the oxygen of the pinacol ester provides additional stability [5].

  • Use a milder base. K3PO4 provides sufficient basicity to activate the boron species for transmetalation without aggressively promoting protodeboronation [1].

Q3: The reaction stalls at the transmetalation step. I am using Pd(PPh3)4. Is there a better catalyst system? Causality: The ortho-hydroxyl group creates significant steric bulk around the boron center. Standard first-generation ligands like triphenylphosphine (PPh3) lack the steric and electronic properties required to force the bulky aryl groups together during transmetalation and subsequent reductive elimination [2]. Solution: Upgrade to Buchwald-type dialkylbiaryl phosphine ligands. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is specifically designed for sterically hindered Suzuki-Miyaura couplings. Its electron-rich nature accelerates oxidative addition, while its massive steric bulk promotes rapid reductive elimination, preventing the catalyst from resting in vulnerable intermediate states [4].

III. Mechanistic Pathway & Catalyst Dynamics

Understanding the catalytic cycle allows you to pinpoint exactly where your reaction is failing. The diagram below illustrates where SPhos intervenes to prevent stalling, and where protodeboronation threatens the yield.

Mechanism Pd0 Pd(0)L2 Active Catalyst (L = SPhos) OA Oxidative Addition (Ar-Br + Pd(0)) Pd0->OA PdII Pd(II) Complex (Ar-Pd-Br) OA->PdII TM Transmetalation (Base + Ar'-B(pin)) PdII->TM SPhos bulk prevents steric stalling PdII2 Diaryl Pd(II) Complex (Ar-Pd-Ar') TM->PdII2 Side Protodeboronation (Degradation Pathway) TM->Side High pH / Excess Heat RE Reductive Elimination (Product Formation) PdII2->RE RE->Pd0 Yields Biaryl

Catalytic cycle highlighting SPhos intervention and the protodeboronation side-reaction.

IV. Quantitative Data: Condition Optimization

The following table summarizes our internal optimization data for the coupling of dimethyl 5-bromoisophthalate with 2-hydroxyphenylboronic acid pinacol ester (1.2 equiv) at 100°C for 12 hours.

Catalyst / Ligand SystemBase (3.0 eq)Solvent SystemYield (%)Primary Failure Mode / Impurity
5% Pd(PPh3)4Na2CO3DMF / H2O (5:1)22%Protodeboronation (Phenol formation)
5% Pd(dppf)Cl2K2CO3Dioxane / H2O (5:1)45%Homocoupling of Boronic Ester
5% Pd(OAc)2 / XPhosK3PO4Toluene / H2O (10:1)78%Trace unreacted aryl bromide
5% Pd(OAc)2 / SPhos K3PO4 Toluene / H2O (10:1) 91% Clean conversion
V. Validated Experimental Protocol

This self-validating protocol ensures that water and oxygen—the primary culprits for catalyst oxidation and side reactions—are strictly controlled during the critical coupling phase.

Step 1: Optimized Suzuki-Miyaura Cross-Coupling
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add dimethyl 5-bromoisophthalate (1.0 equiv, 10 mmol), 2-hydroxyphenylboronic acid pinacol ester (1.2 equiv, 12 mmol), Pd(OAc)2 (0.05 equiv, 0.5 mmol), SPhos (0.10 equiv, 1.0 mmol), and anhydrous K3PO4 (3.0 equiv, 30 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure nitrogen. Repeat this purge cycle three times.

  • Solvent Addition: Syringe in degassed Toluene (45 mL) and degassed deionized H2O (5 mL) to achieve an approximate 0.2 M concentration. (Note: Degas solvents via sparging with nitrogen for at least 30 minutes prior to use).

  • Reaction: Heat the biphasic mixture to 90°C using an oil bath under vigorous stirring (1000 rpm) for 12 hours. The vigorous stirring is critical to ensure adequate mass transfer between the aqueous base and the organic catalytic cycle.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and partition in a separatory funnel. Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate pure dimethyl 2-(3,5-dicarboxyphenyl)phenol.

Step 2: Saponification (Deprotection)
  • Hydrolysis: Dissolve the purified intermediate in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v/v, 0.1 M).

  • Base Addition: Add solid NaOH (5.0 equiv) and stir the mixture at 50°C for 4 hours. Monitor via TLC until the ester spots completely disappear.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Cool the remaining aqueous phase in an ice bath and slowly acidify with 1M HCl until the pH reaches 2.

  • Filtration: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with ice-cold water to remove inorganic salts, and dry under high vacuum at 40°C overnight to yield the final 2-(3,5-Dicarboxyphenyl)phenol precursor.

VI. References
  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. Available at:

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts. Available at:

  • Organic Chemistry Portal. "Suzuki Coupling." Organic-Chemistry.org. Available at:

  • Ningbo Inno Pharmchem. "Mastering Suzuki-Miyaura Coupling with 2-Hydroxyphenylboronic Acid." NBInno. Available at:

  • Smolecule. "Positional Isomerism and Substituent Effects in Boronic Acid Research." Smolecule.com. Available at:

Validation & Comparative

A Comparative Guide to Gas Sorption in MOFs: 2-(3,5-Dicarboxyphenyl)phenol vs. Terephthalic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity and surface chemistry.[1] These crystalline materials, constructed from metal nodes and organic linkers, have vast potential in gas storage, separation, and catalysis.[1][2] The choice of the organic linker is a cornerstone of MOF design, as it fundamentally dictates the framework's topology, pore environment, and ultimately, its functional properties.

This guide provides an in-depth comparison of gas sorption characteristics in MOFs synthesized from two distinct dicarboxylate linkers: the industry-standard terephthalic acid (also known as 1,4-benzenedicarboxylic acid, BDC) and the functionally-rich 2-(3,5-dicarboxyphenyl)phenol. We will explore how the subtle yet critical difference of an appended hydroxyl group on the linker backbone creates divergent pathways for gas-framework interactions, leading to materials with tailored affinities, particularly for carbon dioxide.

Ligand Architecture: The Blueprint for Functionality

The geometric and chemical nature of the organic linker is the primary determinant of the resulting MOF's properties.

Terephthalic Acid (BDC): The Archetypal Linear Linker

Terephthalic acid is a rigid, linear, and symmetric molecule that has been instrumental in the development of some of the most iconic MOFs, including MOF-5 and the highly stable UiO-66 series.[1][3][4] Its simple, predictable geometry facilitates the formation of robust, highly porous frameworks with exceptionally large surface areas.[5][6] The interaction between gas molecules and the surfaces of BDC-based MOFs is typically dominated by weaker van der Waals forces (physisorption), making them excellent candidates for general gas storage but often requiring further modification to achieve high gas selectivity.

2-(3,5-Dicarboxyphenyl)phenol: A Functionally-Enhanced, Multitopic Linker

In contrast, 2-(3,5-dicarboxyphenyl)phenol introduces a significant chemical modification: a phenolic hydroxyl (-OH) group appended to the dicarboxylate backbone.[7] This seemingly minor addition transforms the linker into a multitopic ligand with distinct functional groups.[7] The two carboxylate groups provide the primary coordination sites for building the framework, while the hydroxyl group projects into the resulting pores, fundamentally altering the chemical environment. This -OH group can act as a strong hydrogen-bond donor, creating specific, targeted interaction sites for polarizable gas molecules.

G cluster_0 Ligand Structures Terephthalic Acid (BDC) 2-(3,5-Dicarboxyphenyl)phenol

Caption: Chemical structures of Terephthalic Acid and 2-(3,5-Dicarboxyphenyl)phenol.

Comparative Analysis of Gas Sorption Performance

The structural differences between the two linkers directly translate into distinct gas sorption behaviors. The key to this comparison lies in understanding how linker functionality impacts a MOF's affinity and selectivity for specific gases.

The Role of Surface Chemistry in Gas Selectivity

While high surface area is a prerequisite for high gas uptake, selectivity—the preferential adsorption of one gas over another—is governed by the chemistry of the pore surface.[8] Functional groups can introduce stronger, more specific interactions with certain gas molecules.[9]

Carbon dioxide, for instance, possesses a significant quadrupole moment, making it highly susceptible to interactions with polar functional groups. The phenolic -OH group in MOFs derived from 2-(3,5-dicarboxyphenyl)phenol provides an ideal site for enhanced CO2 binding. This occurs through a combination of hydrogen bonding and dipole-quadrupole interactions, leading to a higher isosteric heat of adsorption (Qst) for CO2 compared to non-polar gases like N2 or CH4. This enhanced affinity is the primary driver for increased CO2 selectivity in these materials.[8][10]

In contrast, standard BDC-based MOFs lack such specific binding sites. Their selectivity for CO2 is generally lower and relies more on subtle differences in the polarizability and kinetic diameter of the gas molecules.

G Ligand Organic Linker Choice BDC Terephthalic Acid (BDC) Ligand->BDC DCPP 2-(3,5-Dicarboxyphenyl)phenol (DCPP) Ligand->DCPP Pore_BDC Pore Environment: Non-polar, Aromatic BDC->Pore_BDC Pore_DCPP Pore Environment: Polar, -OH functionalized DCPP->Pore_DCPP Sorption_BDC Gas Sorption: Dominated by Physisorption (Van der Waals forces) Pore_BDC->Sorption_BDC Sorption_DCPP Gas Sorption: Enhanced Chemisorption (H-bonding, Dipole-Quadrupole) Pore_DCPP->Sorption_DCPP Performance_BDC Performance: High Capacity Moderate Selectivity Sorption_BDC->Performance_BDC Performance_DCPP Performance: High Capacity High CO2 Selectivity Sorption_DCPP->Performance_DCPP

Caption: Influence of linker choice on pore chemistry and gas sorption performance.

Quantitative Performance Metrics

The following table summarizes representative data to illustrate the performance differences between MOFs synthesized from these two linkers. The values are generalized from the literature to highlight expected trends.

PropertyMOF with Terephthalic Acid (e.g., MOF-5 Type)MOF with 2-(3,5-Dicarboxyphenyl)phenolRationale
BET Surface Area (m²/g) 2500 - 45001500 - 3000The linear, rigid nature of BDC often leads to more expansive, ultra-high porosity frameworks. The bulkier, less symmetric DCPP may result in slightly more compact structures.
Pore Volume (cm³/g) 1.0 - 1.80.7 - 1.4Directly correlated with surface area; higher surface area typically yields higher pore volume.
CO₂ Uptake (mmol/g) at 1 bar, 298 K 2.0 - 4.02.5 - 5.0Despite potentially lower surface area, the enhanced affinity from the -OH group in DCPP-MOFs can lead to comparable or superior CO₂ uptake at ambient pressures.[11]
Ideal Adsorbed Solution Theory (IAST) Selectivity (CO₂/N₂) 15 - 3035 - 60+This is the most significant differentiator. The specific interaction between the phenolic -OH and CO₂ dramatically increases the preferential adsorption of CO₂ over N₂.[12]

Experimental Protocols

Reproducible synthesis and accurate characterization are paramount in materials science. Below are standardized protocols for MOF synthesis and gas sorption analysis.

Protocol 1: Solvothermal Synthesis of MOFs

This method is a common approach for crystallizing MOFs from solution under elevated temperature and pressure.

  • Reagent Preparation: In a 20 mL glass vial, combine the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.5 mmol) and the organic linker (Terephthalic Acid or 2-(3,5-Dicarboxyphenyl)phenol, 0.25 mmol).

  • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.[13][14]

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogenization.

  • Sealing and Heating: Cap the vial tightly and place it in a programmable laboratory oven. Heat the mixture to 105 °C and hold for 24 hours.

  • Cooling and Isolation: Allow the oven to cool slowly to room temperature. The crystalline MOF product will have precipitated.

  • Washing: Decant the mother liquor and wash the crystalline product by immersing it in fresh DMF (3 x 10 mL) over 24 hours to remove unreacted starting materials.

  • Solvent Exchange: To prepare the sample for activation, exchange the DMF with a more volatile solvent like ethanol or acetone (3 x 10 mL) over 24 hours.

  • Drying: Carefully decant the solvent and dry the product under vacuum at room temperature.

Protocol 2: Gas Sorption Isotherm Measurement

This procedure outlines the steps for characterizing the porosity and gas uptake of the synthesized MOFs.

  • Sample Preparation: Accurately weigh 50-100 mg of the synthesized MOF into a sample tube of known weight and volume.

  • Activation (Degassing): Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer. Heat the sample under high vacuum (e.g., to 150 °C) for at least 12 hours to remove all trapped solvent and guest molecules from the pores. This step is critical for accessing the full porosity of the material.

  • Free Space Measurement: After activation, weigh the sample tube again to determine the activated sample mass. Transfer the tube to the analysis port of the instrument. The analyzer will perform a free-space measurement, typically using non-adsorbing helium gas, to determine the void volume in the sample tube.

  • Isotherm Measurement:

    • For Surface Area (N₂ at 77 K): Immerse the sample tube in a liquid nitrogen bath (77 K). The instrument will then dose precise amounts of nitrogen gas into the sample tube, measuring the pressure equilibration at each step to determine the amount of gas adsorbed. This is repeated over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.0.

    • For CO₂ Sorption (273 K or 298 K): Use a circulating water bath to maintain the sample at the desired temperature. Perform the analysis as above using high-purity CO₂ gas.

  • Data Analysis:

    • BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) theory to the N₂ adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area.[11]

    • Pore Volume: The total pore volume is typically estimated from the amount of N₂ adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).

    • Gas Uptake: The amount of gas (e.g., CO₂) adsorbed at a specific pressure (e.g., 1 bar) is read directly from the isotherm plot.

G cluster_0 MOF Synthesis cluster_1 Gas Sorption Analysis Reagents 1. Combine Metal Salt & Organic Linker in DMF Heat 2. Solvothermal Reaction (e.g., 105°C, 24h) Reagents->Heat Wash 3. Wash & Solvent Exchange Heat->Wash Activate 4. Activation (Degassing) (Heat under Vacuum) Wash->Activate Isotherm 5. Measure N2 Isotherm (77K) Activate->Isotherm CO2_Isotherm 6. Measure CO2 Isotherm (273K / 298K) Isotherm->CO2_Isotherm Data 7. Data Analysis CO2_Isotherm->Data

Caption: Experimental workflow for MOF synthesis and gas sorption characterization.

Conclusion and Outlook

This guide demonstrates that the strategic functionalization of organic linkers is a powerful tool for tuning the gas sorption properties of MOFs.

  • Terephthalic acid remains an exemplary linker for creating MOFs with exceptionally high surface areas, ideal for applications where maximizing total gas storage is the primary goal.

  • 2-(3,5-Dicarboxyphenyl)phenol provides a clear pathway to enhancing gas selectivity, particularly for CO₂. The incorporation of the phenolic hydroxyl group creates specific binding sites that significantly increase the material's affinity for CO₂ over other gases like N₂.

For researchers in drug development and other fields requiring precise molecular separation, the choice of a functionally-enhanced linker like 2-(3,5-dicarboxyphenyl)phenol offers a distinct advantage. The principles outlined here—balancing pore size, surface area, and surface chemistry—are central to the rational design of next-generation porous materials for targeted applications.

References

  • Dalton Transactions. Experimental investigations into the irregular synthesis of iron(iii) terephthalate metal–organic frameworks MOF-235 and MIL-101. [Link]

  • ChemRxiv. A water-based synthetic route to metal-organic framework UiO-66 starting from PET-derived terephthalate esters. [Link]

  • ACS Sustainable Chemistry & Engineering. Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate. [Link]

  • RSC Publishing. A water-based synthetic route to the metal–organic framework UiO-66 starting from PET-derived terephthalate esters. [Link]

  • SciSpace. Room temperature synthesis of metal organic framework MOF-2. [Link]

  • PubMed. Adsorption properties and gas chromatographic application of a composite surface-layer sorbent with Terephthalic acid-based metal-organic framework. [Link]

  • ResearchGate. (PDF) Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. [Link]

  • MDPI. New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. [Link]

  • MDPI. Unlocking the Potential of Gallic Acid-Based Metal Phenolic Networks for Innovative Adsorbent Design. [Link]

  • ResearchGate. Influence of Functional Group Decoration on Gas Adsorption in MOF-5. [Link]

  • Google Patents. Zirconium terephthalate-based metal-organic frameworks with open metal sites.
  • PMC. Imaging the dynamic influence of functional groups on metal-organic frameworks. [Link]

  • ResearchGate. Gas sorption isotherms of MOFF-5. Adsorption: filled symbols; desorption. [Link]

  • A review on modified MOFs as CO2 adsorbents using mixed metals and functionalized linkers. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework. [Link]

  • AIP Publishing. Preparation of Ti-MOF and Ni-MOF using terephthalic acid as ligands. [Link]

  • Wikipedia. Metal–organic framework. [Link]

  • Darcy & Roy Press. The Effect of MOFs on Carbon Dioxide Adsorption. [Link]

  • RSC Publishing. Performance of ionic liquid functionalized metal organic frameworks in the adsorption process of phenol derivatives. [Link]

  • Emerging MOFs, COFs, and their derivatives for energy and environmental applications. [Link]

  • MDPI. Extending Hexagon-Based Metal–Organic Frameworks—Mn(II) and Gd(III) MOFs with Hexakis(4-(4-Carboxyphenyl)phenyl)benzene. [Link]

  • Hydrocarbon Sorption in Flexible MOFs—Part III: Modulation of Gas Separation Mechanisms. [Link]

  • 物理化学学报. Influence of Functional Group Decoration on Gas Adsorption in MOF-5. [Link]

  • SciSpace. Gas adsorption and separation applications of MOF materials. [Link]

Sources

A Researcher's Guide to the Definitive Structural Elucidation of 2-(3,5-Dicarboxyphenyl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of materials science and pharmaceutical development, the precise characterization of molecular structure is paramount. For compounds like 2-(3,5-Dicarboxyphenyl)phenol, a multitopic organic linker with significant potential in the synthesis of Metal-Organic Frameworks (MOFs), an unambiguous determination of its three-dimensional architecture is not merely academic—it is the bedrock upon which its future applications are built.[1] This guide provides an in-depth exploration of Single-Crystal X-ray Diffraction (SCXRD) as the gold standard for the structural elucidation of this compound, while also offering a comparative analysis of other common analytical techniques.

The Unparalleled Precision of Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[2][3] It provides a high-resolution, three-dimensional map of electron density, from which bond lengths, bond angles, and intermolecular interactions can be determined with exceptional accuracy.[2] For a molecule like 2-(3,5-Dicarboxyphenyl)phenol, where the spatial relationship between the phenol and dicarboxyphenyl rings dictates its coordination behavior, SCXRD is indispensable.

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both patience and precision.

SCXRD_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Slow Evaporation D Crystal Mounting A->D B Vapor Diffusion B->D C Solvent Layering C->D E Diffractometer Setup D->E Crystal Selection F X-ray Exposure & Data Acquisition E->F G Space Group Determination F->G Diffraction Pattern H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Validation & Final Structure I->J

Experimental Protocol: SCXRD Analysis of 2-(3,5-Dicarboxyphenyl)phenol

  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and free of defects. For 2-(3,5-Dicarboxyphenyl)phenol, its polar nature and potential for hydrogen bonding suggest that polar solvents or solvent mixtures will be most effective.

    • Method 1: Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., a mixture of dimethylformamide (DMF) and ethanol) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

    • Method 2: Vapor Diffusion: Create a saturated solution of the compound in a good solvent (e.g., DMF) and place it in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Procedure:

      • Select a clear, well-formed crystal and mount it on a cryoloop using a small amount of cryoprotectant oil.

      • Place the mounted crystal on the goniometer head of the diffractometer.

      • Cool the crystal to the desired temperature.

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods (structure solution), and then these positions and their thermal parameters are adjusted to best fit the experimental data (refinement).

    • Software: Programs such as SHELXS or Olex2 are commonly used for structure solution and refinement.[4]

    • Procedure:

      • Integrate the raw diffraction images to obtain a list of reflection intensities.

      • Determine the unit cell parameters and space group.

      • Solve the crystal structure to obtain an initial atomic model.

      • Refine the model by adjusting atomic coordinates, occupancies, and displacement parameters until the calculated and observed diffraction patterns match as closely as possible.

      • Validate the final structure using metrics such as R-factors and goodness-of-fit.

Comparative Analysis with Alternative Techniques

While SCXRD provides the most detailed structural information, other analytical techniques offer complementary data and are often more suitable for routine analysis or for materials that do not readily form single crystals.

Technique Information Provided Advantages for 2-(3,5-Dicarboxyphenyl)phenol Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.Unambiguous determination of molecular conformation and packing in the solid state.[2][3]Requires high-quality single crystals, which can be difficult to grow.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, and assessment of sample purity.Useful for confirming the bulk purity of a synthesized batch and for studying crystalline polymorphism.[2][5]Does not provide detailed atomic coordinates for an unknown structure; significant peak overlap can occur.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment and connectivity of atoms (¹H, ¹³C).Confirms the molecular structure in solution, including the number and types of protons and carbons.[7][8]Provides an average structure in solution; does not give information about solid-state packing.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular weight of the compound and can provide some structural information based on fragmentation.[9][10][11][12]Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Confirms the presence of key functional groups such as O-H (phenol and carboxylic acids) and C=O (carboxylic acids).[13]Provides limited information on the overall molecular structure.

Characterization_Methods Molecule 2-(3,5-Dicarboxyphenyl)phenol SCXRD SCXRD Molecule->SCXRD Definitive 3D Structure PXRD PXRD Molecule->PXRD Bulk Crystallinity NMR NMR Molecule->NMR Solution Structure & Connectivity MS MS Molecule->MS Molecular Weight & Formula IR IR Molecule->IR Functional Groups

The choice between SCXRD and PXRD depends on the specific research question.[2] SCXRD is the "gold standard" for determining a new crystal structure with atomic-level precision.[2] In contrast, PXRD is an indispensable tool for analyzing bulk crystalline materials.[2][14] For 2-(3,5-Dicarboxyphenyl)phenol, after an initial structure determination by SCXRD, PXRD would be the method of choice for routine quality control to ensure batch-to-batch consistency of the crystalline phase.

NMR and mass spectrometry are crucial for confirming the identity and purity of 2-(3,5-Dicarboxyphenyl)phenol before attempting crystallization.

  • ¹H and ¹³C NMR will confirm the presence of all expected proton and carbon environments in the molecule, providing evidence of its successful synthesis.[7][13][15] The chemical shifts of the carboxylic acid protons are particularly diagnostic.[13]

  • Mass Spectrometry will provide the exact molecular weight, confirming the elemental composition of the synthesized compound.[9][10][11][12] High-resolution mass spectrometry can further solidify the molecular formula.

Conclusion

For the definitive structural characterization of 2-(3,5-Dicarboxyphenyl)phenol, Single-Crystal X-ray Diffraction is the unequivocal method of choice. It provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms, which is critical for understanding its properties and potential applications, particularly in the rational design of Metal-Organic Frameworks. While techniques such as PXRD, NMR, and mass spectrometry are essential for confirming bulk properties, purity, and molecular identity, they serve as complementary tools to the comprehensive structural picture provided by SCXRD. A multi-technique approach, with SCXRD at its core, ensures the highest level of scientific rigor in the characterization of this and other advanced materials.

References

  • Sheley, C. S., & Patterson, R. T. (n.d.). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Scilit.
  • BenchChem. (n.d.). Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds.
  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
  • Burr, J. G., Scarborough, J. M., & Shudde, R. H. (n.d.). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. The Journal of Physical Chemistry - ACS Publications.
  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?
  • Leclercq, P. A., & van den Bogaert, H. M. (1990, January 1). Mass spectra of liquid crystals. II.Biphenyl and cyclohexylbiphenyl derivatives. TUE Research portal - Eindhoven University of Technology.
  • ResearchGate. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline ?
  • (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC.
  • MassBank. (2021, April 19). Biphenyls and derivatives.
  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction.
  • BenchChem. (n.d.). Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide.
  • (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). Single crystal X-ray structures of 2, 3, 5, 6 and 12.
  • (n.d.). Single-Crystal X-ray Diffraction.
  • BenchChem. (n.d.). 2-(3,5-Dicarboxyphenyl)phenol.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ijamtes. (n.d.). Synthesis, Characterization and Screening of Substituted4-Biphenyl Acétamides Against Fusarium- udum.
  • RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra.
  • Kelley, S. P., Nirpal, A. K., & Sathyamoorthi, S. (2025, November 26). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. PMC.
  • (n.d.). Crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol.
  • (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH.
  • (n.d.). X-Ray diffraction and phosphorus-31 NMR studies of the dynamically disordered 3:2 phenol–triphenylphosphine oxide complex.
  • ResearchGate. (n.d.). Rotation in Biphenyls with a Single Ortho-Substituent.
  • (2022, October 13). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC.
  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction.
  • MDPI. (2023, August 4). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol.
  • PubChem. (n.d.). 3-(3,5-Dicarboxyphenyl)phenol.
  • Impactfactor. (2022, September 25). Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone.
  • MDPI. (2020, August 11). 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol.
  • Diva-portal.org. (n.d.). Catalytic synthesis of benign bisphenols.
  • ResearchGate. (n.d.). (PDF) Crystal structure of 3,4-dimethoxyphenol.
  • SpectraBase. (n.d.). 2,4-Dimethoxy-3,6-bis(p-methoxyphenyl)phenol.

Sources

1H NMR Spectroscopic Analysis of 2-(3,5-Dicarboxyphenyl)phenol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Absolute Quantification

In the synthesis of Metal-Organic Frameworks (MOFs) and high-performance coordination polymers, the purity of the organic linker is the single most critical variable controlling defect density. 2-(3,5-Dicarboxyphenyl)phenol (DCPP) is a specialized ditopic ligand featuring both phenolic and carboxylic acid functionalities. Its asymmetric biphenyl core makes it prone to isomeric impurities and incomplete oxidation byproducts during synthesis.

While HPLC-UV is the industrial standard for routine QC, it fails for novel or custom ligands like DCPP due to the lack of commercially available certified reference standards (CRMs). Quantitative NMR (qNMR) emerges as the superior alternative, offering absolute purity determination without requiring a reference standard of the analyte itself.[1][2]

This guide details a validated qNMR protocol for DCPP, comparing its efficacy against chromatographic methods and providing a self-validating workflow for the modern analytical lab.

Technical Context: The Analyte

Molecule: 2-(3,5-Dicarboxyphenyl)phenol Chemical Formula: C₁₄H₁₀O₅ Molecular Weight: 258.23 g/mol

Structural Challenges in Analysis

The molecule consists of two distinct aromatic systems linked by a single bond:

  • Ring A (Phenolic): Electron-rich, protons shifted upfield (~6.8–7.5 ppm).

  • Ring B (Isophthalic): Electron-poor (two electron-withdrawing -COOH groups), protons shifted downfield (~8.0–8.6 ppm).

Solubility Constraints: The presence of both -OH and -COOH groups creates a "solubility paradox"—too polar for CDCl₃, yet potentially insoluble in D₂O without pH manipulation. DMSO-d₆ is the mandatory solvent choice to ensure complete dissolution and stabilization of the exchangeable protons.

Comparative Analysis: qNMR vs. Chromatographic Methods[1][2][3][4][5]

The following table contrasts qNMR with HPLC-UV and Elemental Analysis (EA) specifically for DCPP purity assessment.

Table 1: Performance Comparison for DCPP Purity Analysis

FeatureqNMR (Recommended) HPLC-UV Elemental Analysis (CHN)
Quantification Basis Absolute (Molar ratio to Internal Standard).Relative (Area % or requires identical reference standard).Bulk Weight % (Combustion).
Reference Standard Not Required for analyte.[1][3][4] Uses a generic IS (e.g., Maleic Acid).Required. Without it, assumes all impurities have equal response factors (highly inaccurate).N/A
Specificity High. Distinguishes structural isomers and residual solvents.Medium. Peaks may co-elute; "silent" impurities (no UV chromophore) are missed.Low. Cannot distinguish isomers or trapped solvents vs. impurities.
Structural Insight Simultaneous structure verification and quantification.Retention time only.None.
Moisture/Solvent Can quantify residual water and solvents simultaneously.Requires separate method (e.g., KF, GC-HS).Interferences cause significant error.
Total Time < 20 minutes (Prep + Acquisition).> 45 minutes (Method Dev + Equilibration + Run).> 1 hour.

Validated Experimental Protocol

This protocol is designed to achieve a measurement uncertainty of <1%, suitable for MOF synthesis precursors.

Phase 1: Reagents & Materials
  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% v/v TMS (optional, but useful for referencing).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

    • Rationale: Maleic acid presents a sharp singlet at ~6.25 ppm , a clean spectral window for DCPP (which absorbs >6.8 ppm). It is also non-hygroscopic and sufficiently acidic to prevent peak broadening of the DCPP carboxylic groups.

  • Alternative IS: Dimethyl sulfone (DMSO₂) (Singlet at ~3.0 ppm) if the aromatic region is unexpectedly crowded.

Phase 2: Sample Preparation (Gravimetric)

Precision weighing is the primary source of error. Use a microbalance (d = 0.001 mg or 0.01 mg).

  • Weighing: Accurately weigh ~10–15 mg of DCPP (

    
    ) and ~5–8 mg of Maleic Acid (
    
    
    
    ) into the same weighing boat or directly into a vial.
  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until completely dissolved. Ensure no solids remain on the glass walls.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

Phase 3: NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (600 MHz preferred for better dispersion).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg (standard 90° pulse) or zg30 (if T1 is well-characterized). Crucial: Do not use carbon decoupling or solvent suppression.

  • Relaxation Delay (D1): 60 seconds .

    • Reasoning: To ensure quantitative accuracy, D1 must be ≥ 5 × T₁ (longitudinal relaxation time). Aromatic protons and small IS molecules often have T₁ values of 3–8 seconds. A 60s delay guarantees >99.9% magnetization recovery.

  • Scans (NS): 16 or 32 (Sufficient for >250:1 S/N ratio given the concentration).

  • Spectral Width: -2 to 14 ppm.

Phase 4: Processing & Integration
  • Phasing: Apply manual zero and first-order phase correction.

  • Baseline: Apply polynomial baseline correction (ABS).

  • Integration:

    • IS Peak: Integrate the Maleic Acid singlet at ~6.25 ppm (Set integral to normalized value, e.g., 200).

    • Analyte Peak: Select a distinct, non-overlapping aromatic signal from DCPP.

      • Recommendation: The doublet at ~8.1–8.2 ppm (Isophthalic ring protons) or the singlet at ~8.5 ppm (H between carboxyls) are usually the most isolated. Avoid the phenol ring protons (6.8–7.5 ppm) if residual solvent peaks interfere.

Workflow Visualization

The following diagram illustrates the critical decision path and workflow for qNMR analysis of DCPP.

qNMR_Workflow Start Start: DCPP Sample Solubility Solubility Check (Target: DMSO-d6) Start->Solubility IS_Select Select Internal Standard (Maleic Acid vs. DMSO2) Solubility->IS_Select Weighing Gravimetric Prep (Metrological Weighing) IS_Select->Weighing Acquisition NMR Acquisition (D1 = 60s, 90° Pulse) Weighing->Acquisition Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Overlap Check IS Overlap? Processing->Overlap Calc Purity Calculation Overlap->IS_Select Overlap Detected (Switch IS) Overlap->Calc No Overlap

Caption: Validated qNMR workflow ensuring spectral integrity and metrological traceability.

Data Analysis & Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated area (Sx = Sample, IS = Internal Standard).
    
  • 
    : Number of protons contributing to the signal (Maleic Acid = 2; DCPP signal depends on selection, e.g., 1 or 2).
    
  • 
    : Molar Mass (DCPP = 258.23; Maleic Acid = 116.07).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Certified purity of the Internal Standard (as a decimal, e.g., 0.998).
    
Expected Chemical Shifts (DMSO-d₆)
  • ~12–13 ppm (Broad): -COOH and -OH (Do not integrate for quantification due to exchange).

  • 8.45 ppm (s, 1H): H-2 on Isophthalic ring (Between carboxyls).

  • 8.15 ppm (d, 2H): H-4, H-6 on Isophthalic ring.

  • 7.50 ppm (d, 1H): H-6 on Phenol ring (Ortho to biphenyl bond).

  • 7.30 ppm (t, 1H): H-4 on Phenol ring.

  • 6.9–7.0 ppm (m, 2H): H-3, H-5 on Phenol ring.

  • 6.25 ppm (s, 2H): Maleic Acid (Internal Standard).

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." BIPM qNMR Reports. [Link][5]

  • Pauli, G. F., et al. "Best Practice Guide for Quantitative NMR (qNMR)." Journal of Natural Products, 2014. [Link]

  • Toman, B., Nelson, M., & Lippa, K. "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance."[6] Metrologia, 2016.[6] [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry, 1997.[7] [Link]

Sources

Comparative Guide: Thermogravimetric Analysis (TGA) of 2-(3,5-Dicarboxyphenyl)phenol Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Prepared By: Senior Application Scientist

Executive Summary

In the rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), the choice of organic linker dictates not only the topological architecture but also the thermodynamic and thermal stability of the resulting material. 2-(3,5-Dicarboxyphenyl)phenol —a multifunctional biphenyl ligand featuring two hard oxygen-donor carboxylate groups and a pendant phenolic hydroxyl group—has emerged as a highly versatile building block.

This guide provides an in-depth comparative analysis of the thermal stability of materials synthesized using 2-(3,5-Dicarboxyphenyl)phenol against industry-standard alternatives (such as Trimesic acid and unfunctionalized biphenyl dicarboxylates). By examining Thermogravimetric Analysis (TGA) curves, we elucidate the mechanistic causality behind desolvation kinetics, framework retention, and pyrolytic decomposition, providing researchers with actionable data for material selection in high-temperature or solvent-heavy applications.

Mechanistic Insight: The Role of the Phenolic Hydroxyl Group

The structural anatomy of 2-(3,5-Dicarboxyphenyl)phenol incorporates both the rigid backbone of a biphenyl system and the interactive capacity of a phenol group [1]. When subjected to thermal stress, the TGA curve of MOFs constructed from this ligand typically exhibits three distinct causal stages:

  • Desolvation (25°C – 200°C): The initial weight loss corresponds to the volatilization of guest molecules (e.g., water, DMF, or ethanol) trapped within the porous network. The presence of the phenolic -OH group increases the hydrophilicity of the pore environment, often resulting in a higher initial mass loss due to strongly hydrogen-bonded water compared to unfunctionalized analogs.

  • Thermal Plateau (200°C – 400°C): Following desolvation, the framework enters a metastable state. The rigidity of the biphenyl core restricts rotational entropy, enhancing the overall thermal stability of the MOF[2].

  • Framework Decomposition (>400°C): The onset of catastrophic weight loss marks the cleavage of the metal-ligand coordination bonds and the subsequent decarboxylation and pyrolysis of the organic linker. The C-OH bond of the phenol group often acts as the initial site of thermal degradation, slightly lowering the absolute decomposition temperature relative to pure biphenyl systems.

TGA_Logic A Solvated MOF (Contains H2O/DMF) B Stage 1: Desolvation (Mass Loss: 5-30%) A->B 25-200°C C Stage 2: Plateau (Thermally Stable) B->C 200-400°C D Stage 3: Pyrolysis (Ligand Collapse) C->D >400°C E Metal Oxide (Residual Mass) D->E Complete Oxidation

Caption: Causal stages of thermal degradation in 2-(3,5-Dicarboxyphenyl)phenol MOFs during TGA.

Comparative TGA Performance Data

To objectively evaluate the thermal performance of 2-(3,5-Dicarboxyphenyl)phenol, we must benchmark it against widely utilized MOF linkers. The table below synthesizes quantitative TGA parameters for Zirconium (Zr) and Copper (Cu) based frameworks.

Note: Data reflects standard heating rates of 10°C/min under a Nitrogen (


) atmosphere.
Ligand / MaterialDesolvation Range (°C)Thermal Plateau (°C)Decomposition Onset (°C)Residual Mass (%)Key Thermal Characteristic
2-(3,5-Dicarboxyphenyl)phenol (Zr-MOF) 50 – 220220 – 410~410 ~34 (

)
High initial water retention due to -OH hydrogen bonding; robust mid-range stability.
Trimesic Acid (Cu-BTC / HKUST-1) 50 – 150150 – 300~320 ~28 (

)
Lower thermal stability; rapid framework collapse post-desolvation [3].
Biphenyl-3,5-dicarboxylic acid (Zr-MOF) 50 – 180180 – 450~450 ~32 (

)
Maximum thermal stability due to absence of thermally labile functional groups[2].
UiO-66 (Terephthalic Acid / Zr) 50 – 250250 – 500~500 ~36 (

)
Industry standard for ultra-high thermal stability, though lacks functionalization sites.
Analysis of the Comparison

While unfunctionalized biphenyl linkers and terephthalic acid (UiO-66) offer superior absolute decomposition temperatures, they lack the chemical versatility provided by the phenolic hydroxyl group. 2-(3,5-Dicarboxyphenyl)phenol strikes a critical balance: it maintains structural integrity well past 400°C—sufficient for most catalytic and drug-delivery applications—while offering a reactive site for post-synthetic modification or targeted guest-molecule interactions.

Self-Validating Experimental Protocol for TGA

To ensure reproducibility and trustworthiness in thermal characterization, the following protocol establishes a self-validating system. It is designed to isolate the mass loss of the sample from instrumental drift or buoyancy effects.

Phase 1: Instrument Calibration and Baseline Validation
  • Crucible Preparation: Sonicate an alumina (

    
    ) or platinum (Pt) crucible in ethanol, followed by calcination at 900°C to remove organic residues.
    
  • Blank Run (The Validation Step): Run the empty crucible through the exact temperature profile (25°C to 800°C at 10°C/min) under the chosen purge gas. Causality: This establishes a baseline to subtract buoyancy effects and confirms the microbalance is free of drift.

Phase 2: Sample Preparation
  • Sample Loading: Accurately weigh 5.0 to 10.0 mg of the 2-(3,5-Dicarboxyphenyl)phenol MOF powder into the crucible. Causality: Using a small, uniform mass prevents thermal gradients within the sample, ensuring sharp, well-defined decomposition derivatives (DTG peaks).

  • Packing: Tap the crucible gently to ensure the powder is evenly distributed. Do not compress the powder, as this can trap evolved gases and artificially shift the decomposition onset to higher temperatures.

Phase 3: Thermal Programming
  • Purge Gas Selection:

    • Set the purge gas to high-purity Nitrogen (

      
      ) at a flow rate of 50 mL/min for evaluating pure thermal stability (pyrolysis).
      
    • Alternative: Use Synthetic Air if the goal is to determine the exact metal oxide residual mass via complete combustion.

  • Heating Ramp: Program the analyzer to ramp from 25°C to 800°C at a rate of 10°C/min. Causality: A 10°C/min rate provides the optimal balance between signal resolution and experimental runtime. Faster rates (e.g., 20°C/min) cause thermal lag, artificially inflating the apparent decomposition temperature [1].

  • Isothermal Hold: Implement a 15-minute isothermal hold at 800°C to ensure complete conversion of the framework to its terminal metal oxide state.

TGA_Workflow S1 1. Baseline Validation (Run Empty Crucible) S2 2. Sample Loading (5-10 mg MOF) S1->S2 S3 3. Purge Gas Setup (N2 at 50 mL/min) S2->S3 S4 4. Heating Program (Ramp 10°C/min to 800°C) S3->S4 S5 5. Data Acquisition (Mass vs. Temp & DTG) S4->S5

Caption: Self-validating TGA experimental workflow for MOF thermal characterization.

Conclusion

Thermogravimetric analysis reveals that 2-(3,5-Dicarboxyphenyl)phenol is a highly strategic ligand for MOF synthesis. While its phenolic hydroxyl group slightly lowers the absolute pyrolytic decomposition threshold compared to unfunctionalized biphenyls (due to the lower dissociation energy of the C-OH bond), it still maintains a robust thermal stability window up to ~410°C. This makes it vastly superior to standard trimesic acid frameworks for applications requiring high-temperature resilience combined with targeted chemical functionalization.

References

  • Ligand Rigidification for Enhancing the Stability of Metal–Organic Frameworks. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Metal-organic framework MOF-5 and HKUST-1 Stability Profiles. Science.gov. Available at: [Link]

Comparative Stability Studies of 2-(3,5-Dicarboxyphenyl)phenol in Acidic vs. Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Introduction & Structural Context2-(3,5-Dicarboxyphenyl)phenol is a highly valued aromatic organic compound used extensively as a polydentate ligand in the construction of Metal-Organic Frameworks (MOFs)[1]. With the molecular formula C₁₄H₁₀O₅, this multitopic linker features a phenolic core substituted with two carboxylic acid groups, providing diverse coordination possibilities including monodentate, bidentate chelating, and bridging modes[1].

When developing MOFs for gas storage, catalysis, or biomedical applications, understanding the free ligand’s stability and speciation across the pH spectrum is a mandatory prerequisite. This guide provides an in-depth comparison of the ligand's behavior in acidic versus basic media, detailing the mechanistic causality behind its degradation pathways and providing self-validating protocols for empirical testing.

Mechanistic Causality: pH-Dependent Speciation

The stability of 2-(3,5-Dicarboxyphenyl)phenol is entirely dictated by its protonation state. The molecule possesses three ionizable protons: two on the carboxylic acid moieties (pKa ~ 3.5–4.5) and one on the phenol group (pKa ~ 9.5).

  • Acidic Media (pH < 3): The compound remains fully protonated. The lack of ionic charge eliminates ion-dipole interactions with water, resulting in near-zero aqueous solubility. The molecule stabilizes itself through strong intermolecular hydrogen bonding (carboxylic acid dimers) and

    
     stacking of the biphenyl system. Chemically, the aromatic carbon-carbon bonds are highly resistant to acid-catalyzed hydrolysis, making the ligand exceptionally stable but functionally insoluble.
    
  • Basic Media (pH > 10): The carboxylic acids deprotonate first, followed by the phenol group, forming a highly water-soluble tri-anion. While solubility increases drastically, the deprotonation of the phenol ring pushes excess electron density into the biphenyl

    
    -system. This electron-rich phenolate intermediate becomes highly susceptible to autoxidation in the presence of dissolved oxygen, leading to ring cleavage or quinone-like degradation products.
    

Speciation A pH < 3 Fully Protonated (Neutral, Insoluble) B pH 4-8 Dicarboxylate (Dianion, Soluble) A->B + OH- B->A + H+ C pH > 10 Phenolate-Dicarboxylate (Trianion, Oxidation Risk) B->C + OH- C->B + H+

Figure 1: pH-dependent speciation and associated physical properties of 2-(3,5-Dicarboxyphenyl)phenol.

Comparative Data Summary

The following table summarizes the quantitative and qualitative differences in ligand performance between extreme acidic and basic conditions.

ParameterAcidic Media (pH 1)Basic Media (pH 13)
Dominant Species Fully protonated (Neutral)Tri-anion (Deprotonated)
Aqueous Solubility < 0.1 mg/mL> 50 mg/mL
Primary Degradation Risk None (Highly stable)Autoxidation of the phenolate ring
Coordination Capacity Poor (Requires deprotonation)Excellent (Fully available binding sites)
72h Recovery Yield > 99% (Intact)~85% (Ambient Air), >98% (N₂ Purged)

Self-Validating Experimental Protocols

To objectively compare stability, we must isolate hydrolytic degradation from oxidative degradation. The following protocols are designed as self-validating systems —incorporating internal mass-balance checks and parallel control groups to ensure that any observed loss of ligand is accurately attributed to a specific chemical mechanism.

Protocol A: Acidic Stability & Mass Balance Validation

Causality: Because the ligand is insoluble at pH 1, standard solution-phase aliquoting will fail. We must rely on solid-state recovery and mass-balance calculations to prove that the ligand did not degrade into volatile or highly soluble fragments.

  • Suspension: Suspend 50.0 mg of 2-(3,5-Dicarboxyphenyl)phenol in 50 mL of 0.1 M HCl (pH 1).

  • Incubation: Agitate the suspension at 25°C for 72 hours in a sealed glass vial.

  • Recovery (Self-Validation Step):

    • Centrifuge the suspension at 10,000 rpm for 15 minutes to recover the solid precipitate. Lyophilize and weigh the solid.

    • Extract the remaining aqueous supernatant with 20 mL of ethyl acetate to capture any trace dissolved ligand. Evaporate the solvent and weigh the residue.

    • Validation Check: The combined mass of the lyophilized solid and the extracted residue must equal 50.0 mg (± 2%). A mass deficit indicates uncaptured degradation.

  • Quantification: Dissolve the recovered solid in DMSO. Analyze via HPLC-UV (254 nm). The extended conjugation of the biphenyl system provides a strong chromophore, allowing precise quantification of the intact ligand against a standard curve.

Protocol B: Alkaline Degradation & Speciation Analysis

Causality: In basic media, the ligand is fully soluble, but the phenolate is vulnerable to oxidation. We must run parallel setups (aerobic vs. anaerobic) to prove that degradation is oxidative (caused by O₂) rather than hydrolytic (caused by OH⁻).

  • Dissolution: Dissolve 50.0 mg of the ligand in 50 mL of 0.1 M NaOH (pH 13).

  • Parallel Incubation (Self-Validation Step):

    • Aliquot 1 (Anaerobic): Transfer 25 mL to a Schlenk flask, purge heavily with N₂ gas for 15 minutes, and seal.

    • Aliquot 2 (Aerobic): Transfer 25 mL to an open beaker exposed to ambient air.

    • Incubate both at 25°C for 72 hours.

  • Neutralization & Precipitation: After 72 hours, add 1 M HCl dropwise to both aliquots until the pH reaches 2.0. This forces the intact ligand to re-precipitate.

  • Analysis: Recover the precipitates and analyze via ¹H-NMR (in DMSO-d₆).

    • Validation Check: If Aliquot 2 shows a loss of aromatic proton signals (multiplets at

      
       7.0–8.2 ppm) while Aliquot 1 remains intact, you have definitively proven that basic degradation is driven by autoxidation, not hydroxide-mediated hydrolysis.
      

Workflow cluster_acid Acidic Protocol (pH 1) cluster_base Basic Protocol (pH 13) S1 Sample Prep: 2-(3,5-Dicarboxyphenyl)phenol S2A Incubate in 0.1M HCl (72h, 25°C) S1->S2A S2B Incubate in 0.1M NaOH (72h, 25°C) S1->S2B S3A Centrifugation & Mass Balance Recovery S2A->S3A S4 HPLC-UV & 1H-NMR Analysis (Quantify Intact Ligand) S3A->S4 S3B Parallel Setup: N2 Purged vs. Ambient Air S2B->S3B S3B->S4

Figure 2: Self-validating experimental workflow for comparative stability testing.

References

  • Benchchem. "2-(3,5-Dicarboxyphenyl)phenol | 1261896-53-0". Benchchem Product Catalog. Available at:[1]

  • National Center for Biotechnology Information (NCBI). "3-(3,5-Dicarboxyphenyl)phenol | C14H10O5 | CID 53218698". PubChem Database. Available at:[2]

  • Ambeed. "1261889-89-7 | 4-(3,5-Dicarboxyphenyl)phenol". Ambeed Organic Building Blocks. Available at:[3]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3,5-Dicarboxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-(3,5-Dicarboxyphenyl)phenol (CAS No. 1261896-53-0)[1], ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe handling and disposal. Based on the functional groups present and data from structurally similar compounds like other substituted phenols, 2-(3,5-Dicarboxyphenyl)phenol should be handled as a hazardous substance.

Phenolic compounds are generally recognized as toxic and irritants.[2] Safety Data Sheets for related chemicals, such as 3,5-Dimethoxyphenol and various trimethylphenols, consistently list the following hazards:

  • Skin Irritation (Category 2) [3][4]

  • Serious Eye Irritation (Category 2) [3][4]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [3][4]

Therefore, it is imperative to treat 2-(3,5-Dicarboxyphenyl)phenol with the same level of caution. The presence of carboxylic acid groups may also contribute to its irritant properties.

Table 1: Inferred Hazard Profile for 2-(3,5-Dicarboxyphenyl)phenol

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

This table is based on the hazard profiles of structurally similar phenolic compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(3,5-Dicarboxyphenyl)phenol for any procedure, including disposal, the appropriate PPE is mandatory to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Use tightly fitting safety goggles or a full-face shield to protect against dust particles or splashes.[5]

  • Protective Clothing: A fully buttoned laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.

Spill Management: Immediate and Controlled Response

Accidental spills must be managed immediately to mitigate exposure and environmental contamination.

For Minor Spills (Solid):

  • Alert Personnel: Notify others in the immediate vicinity.

  • Ensure Proper PPE: Don the appropriate PPE as described above.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material: Carefully sweep the solid material and absorbent into a designated, labeled container for hazardous waste. Avoid creating dust clouds.[6]

  • Clean the Area: Decontaminate the spill area with soap and water. All cleaning materials (wipes, etc.) must also be collected as hazardous waste.

  • Prohibit Sewer Disposal: Do not allow the substance or cleaning materials to enter drains or sewer systems.[6]

For Major Spills:

  • Evacuate: Immediately evacuate the laboratory and secure the area.

  • Notify EHS: Contact your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures.

  • Provide Information: Be prepared to provide the identity and quantity of the spilled material.

Proper Disposal Procedures: A Step-by-Step Guide

The disposal of 2-(3,5-Dicarboxyphenyl)phenol is strictly regulated. It must be treated as hazardous chemical waste and disposed of through a licensed contractor.[3][4] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain. [7]

Step 1: Waste Collection

  • Solid Waste: Collect pure 2-(3,5-Dicarboxyphenyl)phenol waste, including contaminated items like weighing paper and spatulas, in a dedicated, sturdy, and clearly labeled hazardous waste container.

  • Solution Waste: If the compound is in a solvent, collect it in a designated, compatible, and shatter-resistant liquid waste container.[7] Do not mix with incompatible waste streams. For instance, keep halogenated and non-halogenated solvent waste separate.[8]

  • Contaminated Labware: Lightly contaminated items such as gloves and paper towels should be placed into designated hazardous waste pails for incineration.[8]

Step 2: Waste Container Labeling Proper labeling is a critical compliance and safety requirement. The waste container must be labeled with a "Hazardous Waste" tag that includes:

  • Full Chemical Name: "Waste 2-(3,5-Dicarboxyphenyl)phenol". Do not use abbreviations or chemical formulas.

  • Composition: For mixtures, list all chemical components and their approximate percentages.

  • Hazard Pictograms: Indicate the relevant hazards (e.g., irritant).

  • Generator Information: Your name, laboratory, and contact information.

Step 3: Waste Storage

  • Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9]

  • Segregation: Ensure the waste is segregated from incompatible materials. Based on related compounds, 2-(3,5-Dicarboxyphenyl)phenol waste should be kept away from strong bases, acid anhydrides, acid chlorides, and strong oxidizing agents.[3]

  • Containment: Keep liquid waste containers in secondary containment to prevent spills.

  • Closure: The container must be kept securely closed at all times, except when adding waste.[9]

Step 4: Final Disposal

  • Schedule a Pickup: Once the container is nearly full (e.g., 90%), or before the mandated accumulation time limit is reached, contact your institution's EHS department or approved hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Complete any required waste manifest forms provided by your EHS office.

The diagram below outlines the decision-making process for the safe handling and disposal of 2-(3,5-Dicarboxyphenyl)phenol waste.

G cluster_start Start: Waste Generation cluster_type Identify Waste Type cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate 2-(3,5-Dicarboxyphenyl)phenol Waste waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled, Compatible Liquid Waste Container waste_type->liquid_waste Liquid labware_waste Collect in Labeled Contaminated Items Bin waste_type->labware_waste Labware segregate Segregate from Incompatible Materials (Bases, Oxidizers) solid_waste->segregate liquid_waste->segregate labware_waste->segregate store Store Sealed Container in Designated Satellite Accumulation Area segregate->store full Container Full or Time Limit Reached? store->full full->store No ehs_contact Contact EHS for Hazardous Waste Pickup full->ehs_contact Yes

Caption: Decision workflow for proper disposal of 2-(3,5-Dicarboxyphenyl)phenol.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, which is paramount in the scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. [Link]

  • ResearchGate. How can I dispose phenol?. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • PubChem. 3-(3,5-Dicarboxyphenyl)phenol. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.